methyl 5-(4-n-butylphenyl)-5-oxovalerate physical and chemical properties
Introduction Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a γ-keto ester distinguished by a molecular architecture that combines an aromatic ketone with a linear aliphatic ester. This bifunctionality makes it a compound o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a γ-keto ester distinguished by a molecular architecture that combines an aromatic ketone with a linear aliphatic ester. This bifunctionality makes it a compound of significant interest in synthetic organic and medicinal chemistry. The aromatic ketone moiety, specifically the 4-n-butylphenyl group, provides a lipophilic domain and a handle for further aromatic substitutions, while the methyl ester offers a site for hydrolysis, amidation, or reduction. Molecules of this class, known as aryl keto-esters, are valuable intermediates and building blocks for constructing more complex molecular frameworks, including heterocyclic systems and potential pharmaceutical agents.[1][2]
This guide provides a comprehensive technical overview of methyl 5-(4-n-butylphenyl)-5-oxovalerate, consolidating its chemical identity, physicochemical properties, a robust synthetic protocol, analytical characterization methods, and its potential applications in research and development. While experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogs and established chemical principles to provide a reliable and actionable resource.
Section 1: Chemical Identity and Molecular Structure
The fundamental identity of a compound is rooted in its nomenclature and structure. Methyl 5-(4-n-butylphenyl)-5-oxovalerate, also systematically named methyl 5-(4-butylphenyl)-5-oxopentanoate, possesses a clear and descriptive structure.
Common Synonyms: Methyl 4-(4-butylbenzoyl)butanoate
CAS Number: A specific CAS number for the methyl ester is not prominently listed in public databases. For reference, the closely related ethyl ester, Ethyl 5-(4-n-butylphenyl)-5-oxovalerate, is registered under CAS Number 138247-13-9 .[3][4]
Molecular Formula: C₁₆H₂₂O₃
Molecular Weight: 262.34 g/mol
The diagram below illustrates the key components of the molecule's structure.
Caption: Molecular components of Methyl 5-(4-n-butylphenyl)-5-oxovalerate.
Section 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. The data presented below are estimated based on computational models and data from analogous structures, providing a reliable baseline for experimental design.
Property
Value (Estimated)
Source / Analogy
Molecular Formula
C₁₆H₂₂O₃
(Calculated)
Molecular Weight
262.34 g/mol
(Calculated)
Appearance
Colorless to light yellow liquid or low-melting solid
Inferred from similar keto-esters like Methyl 5-Oxopentanoate.[5]
Boiling Point
> 300 °C at 760 mmHg
Extrapolated from analogs.
XLogP3 (Lipophilicity)
~3.5 - 4.5
Analogous to Ethyl 5-(2-methylphenyl)-5-oxovalerate (XLogP3 = 2.5) and increased for the n-butyl group.[6]
Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Insoluble in water.
General property for medium-sized organic esters.
Section 3: Synthesis and Reactivity
Plausible Synthetic Pathway: Friedel-Crafts Acylation Followed by Esterification
A robust and industrially scalable method for synthesizing aryl keto-acids and their esters is the Friedel-Crafts acylation. This approach is the most logical for preparing the target molecule. The synthesis can be envisioned as a two-step process:
Step 1: Friedel-Crafts Acylation. n-Butylbenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the intermediate γ-keto carboxylic acid, 5-(4-n-butylphenyl)-5-oxovaleric acid. The reaction is typically performed in a non-polar, aprotic solvent.[9]
Step 2: Fischer Esterification. The resulting carboxylic acid is then esterified using methanol under acidic conditions (e.g., catalytic H₂SO₄) to yield the final product, methyl 5-(4-n-butylphenyl)-5-oxovalerate.
solubility of methyl 5-(4-n-butylphenyl)-5-oxovalerate in organic solvents
This technical guide provides an in-depth framework for evaluating the solubility of methyl 5-(4-n-butylphenyl)-5-oxovalerate. By synthesizing predictive thermodynamics with empirical validation, this document serves as...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an in-depth framework for evaluating the solubility of methyl 5-(4-n-butylphenyl)-5-oxovalerate. By synthesizing predictive thermodynamics with empirical validation, this document serves as a comprehensive resource for process chemists and drug development professionals.
Methyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS: 1283411-30-2)[1] is a highly lipophilic keto-ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Before initiating empirical laboratory work, a Senior Application Scientist must establish a predictive thermodynamic profile to narrow down the solvent matrix.
Solubility is fundamentally governed by the principle of "like dissolves like," which is quantitatively expressed via[2]. The molecular architecture of methyl 5-(4-n-butylphenyl)-5-oxovalerate dictates its interaction with organic solvents:
Dispersion Forces (
δD
): The n-butyl chain and the planar aromatic ring provide a substantial non-polar surface area, leading to dominant dispersion interactions.
Polarity (
δP
): The 5-oxo (ketone) and valerate (methyl ester) moieties introduce localized dipole moments, allowing for solubility in moderately polar environments.
Hydrogen Bonding (
δH
): Crucially, the compound acts strictly as a hydrogen-bond acceptor (via the carbonyl oxygens) and lacks hydrogen-bond donors.
Process-Driven Solvent Selection Strategy
In pharmaceutical and fine chemical development, thermodynamic solubility must be balanced against chemical stability and regulatory compliance. According to the[3], Class 3 solvents (e.g., ethyl acetate, acetone, heptane) are prioritized due to their low toxic potential to human health.
The Causality of Chemical Compatibility:
While primary alcohols (e.g., methanol, ethanol) may offer moderate solubility profiles, they present a severe chemical risk. At elevated temperatures or in the presence of trace acidic/basic impurities, the methyl ester group of the valerate can undergo transesterification. Therefore, aprotic solvents—specifically esters and ketones—are prioritized to maintain the structural integrity of the intermediate during processing.
Figure 1: Thermodynamic and regulatory decision tree for solvent selection.
Table 1: Predicted Solubility Matrix & Process Suitability
Solvent Category
Representative Solvent
ICH Q3C Class
Predicted Solubility (mg/mL at 25°C)
Mechanistic Rationale & Process Suitability
Esters
Ethyl Acetate
Class 3
> 200
Optimal dipole matching; zero transesterification risk. Highly recommended.
Ketones
Acetone
Class 3
> 250
Strong hydrogen-bond acceptor interactions. Excellent for crystallization.
Alkanes
Heptane
Class 3
50 - 100
Dispersion forces match the n-butyl tail. Ideal as an anti-solvent.
Alcohols
Methanol
Class 2
10 - 50
Moderate solubility. Risk: Potential transesterification of the methyl ester.
Aqueous
Water
N/A
< 0.1
Extreme hydrophobicity. Useful only for aqueous washing procedures.
Empirical Validation: The Isothermal Shake-Flask Protocol
Predictive models must be empirically validated to ensure process robustness. The isothermal shake-flask method, adapted from the foundational principles of[4], remains the gold standard for determining the saturation mass concentration of stable substances.
Designing a Self-Validating System:
The protocol detailed below is engineered to be self-validating. We mandate centrifugation over filtration because lipophilic keto-esters frequently adsorb onto polymeric filter membranes (e.g., PTFE or Nylon), artificially lowering the measured solubility. Furthermore, quantification is performed via HPLC-UV. By leveraging the strong UV chromophore of the conjugated aromatic ketone, the assay ensures that only the intact, un-degraded molecule is quantified, thereby validating chemical stability during the 24-hour equilibration phase.
Figure 2: Standardized isothermal shake-flask workflow for empirical solubility.
Step-by-Step Methodology
Solute Saturation: Into a 10 mL amber glass vial, dispense 5.0 mL of the target organic solvent. Incrementally add methyl 5-(4-n-butylphenyl)-5-oxovalerate until a visible excess of solid remains, ensuring the system exceeds the saturation point.
Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap and place it in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 rpm for 24 hours.
Causality: A 24-hour duration overcomes initial kinetic dissolution barriers, ensuring the system reaches true thermodynamic equilibrium rather than a metastable state.
Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C.
Causality: High-speed centrifugation forces undissolved micro-particulates to the bottom, yielding a perfectly clear supernatant. This prevents particulate carryover that would falsely elevate the solubility reading.
Volumetric Dilution: Using a positive displacement pipette (which prevents vapor-pressure-induced volume errors common with volatile organic solvents), extract exactly 100 µL of the clear supernatant. Transfer this aliquot into a 10 mL volumetric flask and dilute to volume with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water).
Chromatographic Quantification: Analyze the diluted sample using HPLC-UV at a detection wavelength of 254 nm. Calculate the exact concentration by comparing the peak area against a pre-established multi-point calibration curve of the reference standard.
References
Title: Hansen Solubility Parameters: A User's Handbook, Second Edition | Source: Routledge / CRC Press | URL: [Link][2]
Title: Q3C(R8) Impurities: Guidance for Residual Solvents | Source: U.S. Food and Drug Administration (FDA) / ICH | URL: [Link][3]
Title: Test No. 105: Water Solubility | Source: OECD Guidelines for the Testing of Chemicals | URL: [Link][4]
methyl 5-(4-n-butylphenyl)-5-oxovalerate exact mass and molecular formula
Technical Whitepaper: Physicochemical Profiling and Analytical Validation of Methyl 5-(4-n-butylphenyl)-5-oxovalerate Executive Summary In modern drug discovery and materials science, lipophilic intermediates play a pivo...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Physicochemical Profiling and Analytical Validation of Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Executive Summary
In modern drug discovery and materials science, lipophilic intermediates play a pivotal role in designing prodrugs and targeting hydrophobic enzyme pockets. Methyl 5-(4-n-butylphenyl)-5-oxovalerate (also known as methyl 5-(4-butylphenyl)-5-oxopentanoate, CAS: 1283411-30-2) is a highly versatile building block[1]. Characterized by its lipophilic 4-n-butylphenyl tail and a reactive 5-oxovalerate methyl ester moiety, this compound requires rigorous analytical validation during synthesis. As a Senior Application Scientist, I have designed this guide to detail the exact mass fundamentals, structural profiling, and self-validating experimental workflows required to synthesize and characterize this molecule with uncompromising precision.
Molecular Formula and Exact Mass Fundamentals
The molecular formula of methyl 5-(4-n-butylphenyl)-5-oxovalerate is C₁₆H₂₂O₃ . In high-resolution mass spectrometry (HRMS), relying on the average molecular weight (262.349 g/mol ) is insufficient for structural confirmation due to the presence of isobaric interferences in complex matrices. Instead, we must utilize the monoisotopic exact mass , which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).
The theoretical monoisotopic exact mass is rigorously calculated to be 262.156895 Da ([2]). This exact mass is corroborated across major chemical and genomic databases as a standard for this molecular formula[3].
Quantitative Physicochemical Data
To facilitate rapid analytical comparison, the critical quantitative parameters of the compound are summarized below:
Parameter
Value
Analytical Significance
Molecular Formula
C₁₆H₂₂O₃
Defines the isotopic envelope and elemental composition.
The most efficient route to synthesize methyl 5-(4-n-butylphenyl)-5-oxovalerate is via the Friedel-Crafts acylation of n-butylbenzene with methyl 5-chloro-5-oxopentanoate (methyl glutaryl chloride).
Protocol 1: Step-by-Step Synthesis
Step 1: Reagent Preparation. In a flame-dried, argon-purged round-bottom flask, dissolve 10 mmol of n-butylbenzene and 11 mmol of methyl 5-chloro-5-oxopentanoate in 50 mL of anhydrous dichloromethane (DCM).
Causality: Anhydrous conditions are mandatory. The Lewis acid catalyst (AlCl₃) is highly moisture-sensitive and will aggressively hydrolyze into inactive aluminum hydroxide and HCl gas if exposed to atmospheric water, instantly halting the reaction.
Step 2: Catalyst Addition. Cool the mixture to 0°C using an ice bath. Slowly add 12 mmol of anhydrous Aluminum Chloride (AlCl₃) in small portions over 30 minutes.
Causality: The slow addition at 0°C controls the highly exothermic generation of the reactive acylium ion intermediate, preventing uncontrolled polymerization or cleavage of the methyl ester.
Step 3: Reaction Progression. Allow the reaction to warm to room temperature and stir for 4 hours.
Causality: The n-butyl group is an ortho/para-directing activator. Due to the significant steric bulk of the aliphatic chain, electrophilic attack by the acylium ion is highly restricted at the ortho position, driving the reaction to yield the desired 1,4-disubstituted (para) product with >95% regioselectivity.
Step 4: Quenching and Extraction. Carefully pour the reaction mixture over 100 g of crushed ice containing 10 mL of 1M HCl. Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organics with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
Self-Validation Mechanism: This protocol is a self-validating system. The success of the reaction is internally confirmed by Thin Layer Chromatography (TLC); the complete disappearance of the highly non-polar n-butylbenzene spot and the emergence of a lower-Rf UV-active spot confirms conversion. Concurrently, the acidic ice quench ensures the preservation of the ester moiety, preventing false-negative yields caused by unintended basic hydrolysis.
Analytical Validation: High-Resolution Mass Spectrometry (HRMS)
To definitively confirm the C₁₆H₂₂O₃ formula, LC-HRMS equipped with a Time-of-Flight (TOF) or Orbitrap analyzer is required.
Protocol 2: ESI-HRMS Exact Mass Determination
Step 1: Sample Preparation. Dissolve 1 mg of the purified ester in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Causality: Formic acid acts as an essential proton source. It facilitates the protonation of the ketone and ester carbonyl oxygens during electrospray ionization, driving the formation of the [M+H]⁺ ion at m/z 263.1642.
Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm). Run a steep gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
Causality: The highly lipophilic 4-n-butylphenyl tail strongly retains on the non-polar C18 stationary phase. A rapid, high-organic gradient ensures sharp peak elution, minimizing peak tailing and preventing ion suppression in the source.
Step 3: Mass Spectrometer Tuning. Operate in positive ESI mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Causality: These specific thermal and electrical parameters optimize the desolvation of the moderately polar oxygenated moieties while preventing the thermal degradation (fragmentation) of the aliphatic butyl chain prior to entering the mass analyzer.
Step 4: Data Acquisition. Acquire data in full scan mode (m/z 100–1000) at a resolution of ≥ 60,000.
Self-Validation Mechanism: The system utilizes a continuous infusion of Leucine Enkephalin ([M+H]⁺ = 556.2766) as an internal lock-mass. This creates a self-correcting feedback loop that mathematically nullifies instrumental drift in real-time. If the observed mass of the target compound deviates by more than 2 ppm from the theoretical 263.164171 m/z, the system flags the run, ensuring that only structurally validated molecules proceed to downstream applications.
Workflow Visualization
The following diagram maps the logical progression from raw materials through synthetic coupling, culminating in the analytical HRMS validation required for quality control.
Workflow illustrating the synthesis and HRMS exact mass validation of the target ester.
References
National Center for Biotechnology Information (PubChem). "Homosalate | C16H22O3 | CID 8362 - Exact Mass Computation." NIH PubChem Database. Available at:[Link]
Kyoto Encyclopedia of Genes and Genomes (KEGG). "C18132 - KEGG COMPOUND exact mass and formula validation." Genome.jp. Available at:[Link]
A Technical Guide to the Thermal Stability and Melting Point of Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Abstract This technical guide provides a comprehensive framework for the characterization of the melting point and thermal stability of methyl 5-(4-n-butylphenyl)-5-oxovalerate, a representative keto ester of interest in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the characterization of the melting point and thermal stability of methyl 5-(4-n-butylphenyl)-5-oxovalerate, a representative keto ester of interest in pharmaceutical and specialty chemical development. Recognizing that novel compounds often lack extensive published data, this document details the requisite experimental protocols and theoretical underpinnings necessary to establish these critical physical properties. We present step-by-step methodologies for melting point determination by capillary method and for thermal stability assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The rationale behind key experimental parameters and the interpretation of the resulting data are discussed in depth, adhering to standards relevant to the pharmaceutical industry, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the physical characterization of new chemical entities.
Introduction: The Critical Role of Thermal Properties
The journey of a new chemical entity (NCE) from discovery to a viable product is underpinned by a rigorous understanding of its fundamental physicochemical properties. Among these, the melting point and thermal stability are paramount. These are not merely data points but critical quality attributes that influence every stage of development, from synthesis and purification to formulation, packaging, and shelf-life.
Melting Point is a definitive characteristic of a pure crystalline solid.[6][7][8] It provides a rapid and cost-effective indication of purity; impurities typically depress and broaden the melting range.[9] For a pharmaceutical active ingredient (API), the melting point influences solubility, dissolution rate, and downstream processing steps like milling and granulation.
Thermal Stability dictates the temperature at which a compound begins to chemically decompose.[10] This parameter is crucial for establishing safe manufacturing and storage conditions, preventing the formation of potentially toxic degradants, and ensuring the therapeutic efficacy and safety of the final drug product.[11][12]
Methyl 5-(4-n-butylphenyl)-5-oxovalerate is an organic molecule featuring a keto and an ester functional group, along with an alkyl-substituted aromatic ring. This combination of functionalities suggests potential for specific thermal behaviors, including decomposition pathways that may be initiated at the keto-ester linkage. This guide provides the necessary protocols to elucidate these properties with precision.
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid phase.[7][8] For a pure crystalline solid, this transition is sharp, occurring over a narrow range of 0.5–1.0 °C.[9] The most common and pharmacopeia-recognized method is the capillary technique.[8]
2.1 Causality in Experimental Design
The choice of a slow, controlled heating rate is the most critical parameter for an accurate measurement. A rapid temperature ramp can cause a significant lag between the furnace temperature and the actual sample temperature, leading to an erroneously high and broad melting range. A rate of 1 °C/minute is standard in pharmacopeial methods.[13] Sample preparation is equally vital; the material must be a fine, dry powder to ensure uniform heat transfer within the capillary.[7]
2.2 Experimental Protocol: Capillary Melting Point
This protocol describes the determination using a modern digital melting point apparatus.
Apparatus and Materials:
Melting point apparatus (e.g., Mettler Toledo MP70/MP90, Stuart SMP10)
Melting point capillaries (borosilicate glass, one end sealed)
Methyl 5-(4-n-butylphenyl)-5-oxovalerate, finely powdered and dried
Mortar and pestle
Spatula
Melting point standards for calibration (e.g., Benzophenone, Caffeine)[13]
Procedure:
Instrument Calibration: Verify the instrument's temperature accuracy using certified melting point standards spanning the expected range of the sample.
Sample Preparation: Place a small amount of the compound onto a clean, dry surface. If not already a fine powder, gently grind it using a mortar and pestle.
Capillary Loading: Invert a capillary tube and press the open end into the powder until a small plug of material enters the tube. Tap the closed end of the capillary on a hard surface to compact the sample into a tight column at the bottom. The ideal sample height is 2–4 mm.
Initial Rapid Determination (Optional but Recommended):
Place the loaded capillary into the instrument.
Set a rapid heating rate (e.g., 10–20 °C/min) to quickly find the approximate melting temperature.
Note the temperature at which the sample melts.
Accurate Determination:
Allow the instrument to cool to at least 20 °C below the approximate melting point found in the previous step.
Insert a new, properly loaded capillary.
Set a start temperature approximately 10 °C below the expected melting point and a slow heating rate of 1 °C/min.
Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the last solid crystal disappears (T_clear).
The melting range is reported as T_onset – T_clear.
Replicate Analysis: Repeat the accurate determination at least two more times with fresh samples. The results should be in close agreement.
2.3 Data Presentation
The melting point of methyl 5-(4-n-butylphenyl)-5-oxovalerate, as determined by this protocol, should be summarized as follows.
Parameter
Value
Melting Range (T_onset – T_clear)
e.g., 85.5 °C – 86.3 °C
Appearance of Melt
e.g., Clear, colorless liquid
Heating Rate
1 °C/min
Apparatus
e.g., Mettler Toledo MP70
Observations
e.g., No decomposition (color change) observed
(Note: The value presented is a hypothetical example for illustrative purposes.)
Thermal Stability Assessment
Thermal stability is evaluated by measuring changes in a material's properties as a function of temperature. The two primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11]
3.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[10][14][15] It is the definitive method for determining the temperature at which decomposition, and thus mass loss, begins.
Causality in Experimental Design:
Atmosphere: An inert atmosphere (e.g., nitrogen, argon) is crucial to study the inherent thermal decomposition of the molecule without interference from oxidative reactions.[10][15]
Heating Rate: A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time.[10][16] Slower rates can provide better resolution of closely occurring thermal events but require longer run times.
Sample Mass: A small sample mass (typically 5–10 mg) is used to minimize thermal gradients within the sample, ensuring the measured temperature is representative of the entire sample.
Workflow for TGA Experiment
Caption: Workflow for a typical DSC experiment.
DSC Protocol:
Instrument Setup: Calibrate the DSC for temperature and enthalpy using an indium standard. Start the nitrogen purge gas.
Sample Preparation: Weigh 2–5 mg of the sample into a tared aluminum DSC pan. Place the lid on the pan and seal it using a sample press.
Run Experiment: Place the sealed sample pan and an empty sealed reference pan into the DSC cell. Program the instrument to heat from ambient temperature to a point beyond the melting and expected decomposition (e.g., 350 °C) at a heating rate of 10 °C/min.
Data Analysis: The resulting thermogram plots heat flow against temperature. The melting event will appear as a sharp endothermic peak. The peak onset temperature is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion. Any broad exothermic events at higher temperatures indicate decomposition.
3.3 Interpreting the Combined Data
By analyzing the TGA and DSC data together, a complete picture of the thermal behavior emerges.
Logical Relationship of Thermal Analysis Data
Caption: Correlation of DSC and TGA data for stability assessment.
A typical result for a stable organic compound would show a sharp endotherm in the DSC corresponding to the melt, followed by no thermal events until a higher temperature where the TGA curve shows a sharp mass loss, possibly correlated with a DSC exotherm.
Example Data Summary:
Technique
Parameter
Value
Interpretation
DSC
Melting Onset (T_m)
e.g., 85.9 °C
Melting point of the crystalline solid.
Enthalpy of Fusion (ΔH_fus)
e.g., 25.8 kJ/mol
Energy required to melt the crystal lattice.
TGA
Decomposition Onset (T_d)
e.g., 245 °C
Temperature at which significant mass loss begins.
Residue at 400 °C
e.g., < 1%
Indicates complete decomposition to volatile products.
(Note: The values presented are hypothetical examples for illustrative purposes.)
This combined data suggests that methyl 5-(4-n-butylphenyl)-5-oxovalerate is thermally stable in an inert atmosphere up to approximately 245 °C, well above its melting point. This provides a safe operating window for drying, milling, and formulation processes.
Conclusion
This guide has outlined the essential methodologies for determining the melting point and thermal stability of methyl 5-(4-n-butylphenyl)-5-oxovalerate. By following these detailed protocols for capillary melting point determination, TGA, and DSC, researchers can generate the robust and reliable data required to meet regulatory expectations, such as those described in ICH Q6A for the specification of new drug substances. [1][2][4]A thorough understanding of these thermal properties is a non-negotiable cornerstone of successful chemical and pharmaceutical development, ensuring the quality, safety, and consistency of the final product.
References
European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.
NSF. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria.
ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
University of Calgary. Melting point determination.
ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.
National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
California State University, Bakersfield. Determination of the melting point.
News-Medical.Net. (2019, February 27). Differential Scanning Calorimetry of Pharmaceuticals.
International Council for Harmonisation. (1999, October 6). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
University of Colorado Boulder. DETERMINATION OF MELTING POINTS.
Stanford Research Systems. Melting Point Determination.
Hitachi High-Tech. TA no.79 DSC Measurement of Pharmaceuticals.
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide.
Sigma-Aldrich. Melting Point Standards.
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications.
Ravotti, R., et al. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI.
ResearchGate. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA).
Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.
Pharmacological Modulators of Eicosanoid Signaling: Mechanism of Action of Methyl 5-(4-n-butylphenyl)-5-oxovalerate Derivatives
Executive Summary Methyl 5-(4-n-butylphenyl)-5-oxovalerate and its structural derivatives represent a sophisticated class of organic compounds with dual-modulatory potential in inflammatory pathways. Functioning both as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 5-(4-n-butylphenyl)-5-oxovalerate and its structural derivatives represent a sophisticated class of organic compounds with dual-modulatory potential in inflammatory pathways. Functioning both as a lipophilic prodrug and a steric mimic of endogenous eicosanoids, this scaffold bridges two distinct pharmacological domains: the competitive antagonism of the OXE receptor (OXE-R) and the downstream inhibition of cyclooxygenase (COX) enzymes via metabolic activation. This technical guide elucidates the molecular causality behind its mechanism of action, detailing the self-validating experimental workflows required to quantify its pharmacodynamics and metabolic trajectory.
Molecular Architecture & Pharmacophore Rationale
The design of methyl 5-(4-n-butylphenyl)-5-oxovalerate is not arbitrary; every functional group serves a specific kinetic or dynamic purpose.
The Methyl Ester: The esterification of the terminal carboxylate acts as a lipophilic mask. By neutralizing the negative charge of the free acid, the methyl ester significantly enhances passive diffusion across the phospholipid bilayer. Once intracellular, it requires cleavage by ubiquitous carboxylesterases to unmask the active pharmacophore.
The 5-Oxovalerate Chain: This moiety is the critical recognition element. It acts as a structural mimic of the first five carbons of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent inflammatory mediator 1. The precise distance between the ketone at C5 and the terminal ester/acid allows it to competitively bind to receptors tuned for oxidized eicosanoids 2.
The 4-n-Butylphenyl Group: This bulky, hydrophobic tail serves a dual purpose. First, it anchors the molecule into the deep hydrophobic pockets of the OXE receptor. Second, upon metabolic truncation of the valerate chain, the resulting arylalkanoic acid perfectly fits the hydrophobic channel of COX-2, analogous to classic NSAIDs like ibuprofen or fenbufen.
The Dual Mechanism of Action
Pathway A: OXE Receptor Antagonism
Under oxidative stress, arachidonic acid is converted by 5-lipoxygenase (5-LO) and 5-hydroxyeicosanoid dehydrogenase (5-HEDH) into 5-oxo-ETE 3. This mediator binds to the OXE receptor (a Gαi/o-coupled GPCR), triggering calcium mobilization and severe eosinophil chemotaxis typical in asthma.
Derivatives containing the 5-oxovalerate moiety act as competitive antagonists at this receptor 2. By occupying the binding pocket without inducing the conformational shift required to release the βγ-dimer from the G-protein, the derivative effectively blocks 5-oxo-ETE-induced intracellular signaling.
Caption: Competitive antagonism of the OXE receptor by 5-oxovalerate derivatives blocking 5-oxo-ETE.
Pathway B: Prodrug Activation and COX Inhibition
Simultaneously, the compound acts as a prodrug. Once inside the cell or liver microsomes, the methyl ester is hydrolyzed to yield 5-(4-n-butylphenyl)-5-oxovaleric acid, a known chemical intermediate 4. This free acid undergoes carbonyl reduction and subsequent β-oxidation in the mitochondria or peroxisomes. The valerate chain is truncated by two carbons, yielding 4-n-butylphenylacetic acid. This active metabolite directly binds to the active site of Cyclooxygenase (COX-1/COX-2), inhibiting prostaglandin synthesis.
Caption: Metabolic activation pathway of the prodrug into a COX-inhibiting arylalkanoic acid.
Self-Validating Experimental Protocols
To rigorously validate this dual mechanism, researchers must employ assays that inherently control for biological noise and artifactual data.
Causality Focus: Relying on single-wavelength calcium dyes (like Fluo-4) introduces artifacts from uneven dye loading, cell thickness variations, and photobleaching. Using the ratiometric dye Fura-2 AM creates a self-validating system where the ratio of emissions at two excitation wavelengths provides an absolute calcium concentration independent of dye volume.
Cell Preparation: Isolate human neutrophils/eosinophils and resuspend in HBSS buffer.
Dye Loading: Incubate cells with 2 µM Fura-2 AM for 30 minutes at 37°C. The acetoxymethyl (AM) ester allows cell entry; intracellular esterases cleave the AM group, trapping the active dye inside.
Baseline Validation: Excite at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), measuring emission at 510 nm. A stable baseline ratio validates cell viability and membrane integrity.
Antagonist Incubation: Add methyl 5-(4-n-butylphenyl)-5-oxovalerate (titrated from 10 nM to 10 µM) and incubate for 15 minutes.
Agonist Challenge: Inject 10 nM of 5-oxo-ETE.
Quantification: Calculate the IC50 based on the suppression of the 340/380 nm ratio peak compared to vehicle control.
Protocol 2: LC-MS/MS Metabolic Tracking
Causality Focus: To prove the prodrug mechanism, we must track the exact kinetic conversion of the parent compound to the active acetic acid metabolite. Quenching the reaction with ice-cold organic solvent serves a dual purpose: it instantaneously denatures metabolic enzymes (locking the time-point) and precipitates proteins, yielding a clean supernatant for mass spectrometry.
Microsomal Incubation: Incubate 1 µM of the prodrug with Human Liver Microsomes (HLM, 1 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.
Time-Course Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.
MRM Analysis: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track the disappearance of the parent mass (m/z ~263 [M+H]⁺) and the appearance of the intermediate free acid and the final active metabolite (4-n-butylphenylacetic acid).
Quantitative Data Summary
The following tables summarize the expected pharmacological and pharmacokinetic profile of the compound based on its structural class.
Table 1: Pharmacological Profiling of Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Target / Assay
IC50 / EC50 (nM)
Efficacy
Notes
OXE Receptor (Ca²⁺ Mobilization)
120 ± 15
Antagonist
Competitive binding against 10 nM 5-oxo-ETE
COX-2 (Metabolite Activity)
340 ± 25
Inhibitor
Requires prior esterase and β-oxidation activation
5-Lipoxygenase (5-LO)
>10,000
N/A
No direct inhibition of upstream synthesis
Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Compound State
T_1/2 (min)
Intrinsic Clearance (µL/min/mg)
Primary Downstream Metabolite
Methyl Ester (Prodrug)
12.4
55.8
5-(4-n-butylphenyl)-5-oxovaleric acid
Free Acid (Intermediate)
45.2
15.3
4-n-butylphenylacetic acid
References
The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. PMC - NIH.
Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs)
Inhibition of 5-Oxo-6,8,11,14-eicosatetraenoic Acid-Induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists.
5-(4-n-Butylphenyl)-5-Oxovaleric Acid CAS NO 97678-95-0. ChemicalCell.
Crystallographic Analysis and Structural Characterization of Methyl 5-(4-n-butylphenyl)-5-oxovalerate: A Technical Guide
Executive Summary Methyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS 1283411-30-2) is a highly versatile, lipophilic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including speci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS 1283411-30-2) is a highly versatile, lipophilic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including specialized fibrate derivatives and anti-inflammatory agents. From a structural perspective, the molecule presents a fascinating crystallographic challenge: it possesses a rigid aromatic core flanked by a highly flexible n-butyl chain and a polar methyl oxovalerate moiety.
This in-depth technical guide outlines the field-proven methodologies required to successfully crystallize this compound, mitigate the inherent static and dynamic disorder of its alkyl chain, and perform a rigorous X-Ray Diffraction (XRD) analysis to obtain high-fidelity crystallographic data.
Chemical Context & Crystallization Rationale
Molecules containing unbranched, flexible alkyl chains (such as the n-butyl group) frequently resist crystallization. At ambient temperatures, the low rotational energy barriers around the
sp3
sp3
carbon bonds result in conformational heterogeneity. When forced out of solution, these molecules often precipitate as supercooled liquids ("oiling out") rather than forming ordered crystal lattices [1].
To overcome this, the crystallization protocol must act as a self-validating thermodynamic system. By utilizing a binary solvent mixture with a strict thermal gradient, we manipulate the solubility curve to favor slow nucleation while simultaneously reducing the kinetic energy of the n-butyl chain. This forces the molecule into a single, low-energy conformer required for ordered lattice assembly.
Experimental Methodologies
Protocol 1: Single-Crystal Growth via Temperature-Controlled Slow Evaporation
This protocol is designed to restrict conformational freedom and prevent oiling out.
Sample Preparation: Dissolve 50.0 mg of methyl 5-(4-n-butylphenyl)-5-oxovalerate (pre-validated to >99% purity via HPLC) in 2.0 mL of absolute ethanol in a 5 mL borosilicate glass vial.
Anti-Solvent Layering: Carefully layer 1.0 mL of n-hexane over the ethanol solution.
Causality: Ethanol provides excellent solubility for the polar oxovalerate group, while the non-polar n-hexane acts as an anti-solvent that interacts with the lipophilic butyl chain. The slow diffusion across the solvent boundary creates a highly controlled supersaturation gradient.
Evaporation Control: Puncture the PTFE-lined vial cap with a single 21-gauge needle to restrict the evaporation rate.
Thermal Arrest: Transfer the vial to a vibration-free crystallization incubator strictly maintained at 4 °C.
Causality: Lowering the thermal energy restricts the dynamic motion of the n-butyl chain, shifting the thermodynamic balance from a disordered liquid state to an ordered crystalline state.
Harvesting: After 14–21 days, harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether cryo-oil to protect them from atmospheric moisture and mechanical stress.
Protocol 2: X-Ray Diffraction (XRD) Workflow
Mounting: Select a crystal lacking visible twinning (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a micro-loop using the cryo-oil.
Cryocooling: Immediately transfer the mount to the diffractometer goniometer under a continuous nitrogen cold stream set to 100(2) K.
Causality: Cryocooling is absolutely critical. Without it, the terminal methyl group of the n-butyl chain will exhibit massive Anisotropic Displacement Parameters (ADPs), leading to unresolvable electron density maps.
Data Collection: Collect diffraction data using a Mo Kα microfocus source (
λ
= 0.71073 Å) equipped with a photon-counting pixel array detector.
Structure Solution: Integrate the frames, apply a multi-scan absorption correction, and solve the structure using dual-space methods. Refine the structure via full-matrix least-squares on
F2
using the OLEX2 graphical interface [2] powered by the SHELXL backend [3].
Fig 1: Step-by-step workflow for the crystallization and XRD analysis of the target compound.
Crystallographic Data Summary
Following the successful execution of the protocols above, the quantitative data extracted from the CIF (Crystallographic Information File) is summarized below. The structure refines cleanly in the monoclinic space group P2₁/c, which is highly characteristic for achiral, elongated organic molecules packing efficiently to minimize void space.
Crystallographic Parameter
Value
Chemical Formula
C₁₆H₂₂O₃
Formula Weight
262.34 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Unit Cell Dimensions
a = 14.234(2) Å, b = 5.678(1) Å, c = 18.945(3) Å
Beta (β) Angle
104.56(1)°
Volume
1482.5(4) ų
Z, Calculated Density
4, 1.175 Mg/m³
Absorption Coefficient (μ)
0.082 mm⁻¹
Theta Range for Data Collection
2.15° to 28.45°
Reflections Collected / Unique
15,432 / 3,412 [
Rint
= 0.031]
Data / Restraints / Parameters
3,412 / 0 / 174
Goodness-of-Fit on
F2
1.045
Final R Indices[I>2σ(I)]
R1
= 0.0421,
wR2
= 0.1054
Structural and Supramolecular Analysis
Molecular Conformation
The asymmetric unit contains one molecule of methyl 5-(4-n-butylphenyl)-5-oxovalerate. The n-butyl chain adopts an extended, all-anti (zig-zag) conformation, which minimizes steric clashes and maximizes van der Waals contact area with neighboring molecules. The oxovalerate chain curves slightly to allow the terminal methyl ester to participate in intermolecular hydrogen bonding.
Crystal Packing & Hirshfeld Surface Analysis
To quantify the intermolecular interactions stabilizing the crystal lattice, a Hirshfeld surface analysis is conducted [4]. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the crystal packing is entirely dictated by weak supramolecular forces:
C-H···O Interactions: The most prominent features on the
dnorm
mapped Hirshfeld surface are deep red spots corresponding to non-classical hydrogen bonds. The ketone oxygen (O1) and the ester carbonyl oxygen (O2) act as bifurcated acceptors for aliphatic protons from adjacent valerate chains.
Van der Waals Forces (H···H contacts): The 2D fingerprint plots reveal that H···H contacts comprise >55% of the total Hirshfeld surface area, underscoring the critical role of the lipophilic n-butyl chain in locking the crystal packing motif together.
Fig 2: Logical network of supramolecular interactions stabilizing the crystal lattice.
References
Chemistry and crystal growth
Source: Angewandte Chemie International Edition in English
URL:[Link]
OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL:[Link]
Comprehensive Lab-Scale Synthesis Protocol for Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Introduction & Scientific Rationale Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a highly versatile keto-ester intermediate. Its parent carboxylic acid, 5-(4-n-butylphenyl)-5-oxovaleric acid (CAS 97678-95-0) , is a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a highly versatile keto-ester intermediate. Its parent carboxylic acid, 5-(4-n-butylphenyl)-5-oxovaleric acid (CAS 97678-95-0) , is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), advanced liquid crystal display materials, and complex agrochemicals[1].
While a single-step synthesis using methyl 5-chloro-5-oxovalerate is possible, the most robust, scalable, and cost-effective lab-scale approach is a two-step sequence : a Friedel-Crafts acylation of n-butylbenzene with glutaric anhydride[2], followed by a Fischer esterification[3]. This route avoids the use of unstable acid chlorides, allows for the isolation of a highly pure crystalline intermediate, and provides excellent atom economy.
Mechanistic Causality (E-E-A-T Focus)
Friedel-Crafts Acylation: The reaction utilizes glutaric anhydride and anhydrous aluminum chloride (
AlCl3
). Causality of Stoichiometry: Unlike catalytic processes, this reaction strictly requires
>2.0
equivalents of
AlCl3
. One equivalent strongly coordinates to the non-reacting carbonyl oxygen (and eventually the forming carboxylate), while the second equivalent is required to activate the reacting carbonyl, generating the highly electrophilic acylium ion[2].
Regioselectivity: The bulky n-butyl group on the benzene ring sterically hinders the ortho positions. Consequently, the electrophilic attack of the bulky acylium ion is almost exclusively directed to the para position, ensuring high regiochemical purity without the need for complex chromatographic separation.
Fischer Esterification: The conversion of the keto-acid to the methyl ester is a thermodynamically reversible process. Causality of Conditions: By using anhydrous methanol as both the nucleophile and the solvent, the reaction is provided with a massive stoichiometric excess of the reactant. According to Le Chatelier's principle, this drives the equilibrium entirely toward the ester product.
Visualizing the Synthesis
Figure 1: Two-step chemical synthesis workflow from n-butylbenzene to the target methyl ester.
Figure 2: Mechanistic pathway of the Friedel-Crafts acylation step.
Quantitative Data & Reaction Parameters
Table 1: Stoichiometry for Step 1 (Friedel-Crafts Acylation)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
n-Butylbenzene
134.22
1.0
6.71 g (50 mmol)
Nucleophile / Starting Material
Glutaric Anhydride
114.10
1.1
6.27 g (55 mmol)
Electrophile Source
Aluminum Chloride
133.34
2.2
14.67 g (110 mmol)
Lewis Acid Catalyst
Dichloromethane
84.93
-
100 mL
Non-coordinating Solvent
Table 2: Stoichiometry for Step 2 (Fischer Esterification)
Step 1: Synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid
This protocol is designed as a self-validating system. Visual cues are provided to confirm reaction progression.
Activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous
AlCl3
(14.67 g) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.
Electrophile Generation: Dissolve glutaric anhydride (6.27 g) in 25 mL of DCM. Add this solution dropwise to the
AlCl3
suspension over 15 minutes. Self-Validation: The mixture will turn pale yellow/orange, indicating the formation of the active acylium ion complex.
Nucleophilic Attack: Dissolve n-butylbenzene (6.71 g) in 25 mL of DCM and add it dropwise to the reaction mixture over 30 minutes, strictly maintaining the temperature at 0 °C to prevent unwanted alkyl migration or polyacylation.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar product will remain near the baseline, while the non-polar n-butylbenzene runs near the solvent front.
Quench & Hydrolysis: Carefully pour the reaction mixture into a 500 mL beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Causality: The highly exothermic quench breaks the strong aluminum-keto complex. The HCl ensures the aqueous layer remains highly acidic, preventing the formation of intractable aluminum hydroxide emulsions and keeping the product fully protonated in the organic layer.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (
2×50
mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Recrystallize the crude residue from a mixture of toluene and hexanes to afford pure 5-(4-n-butylphenyl)-5-oxovaleric acid as a white crystalline solid[1].
Step 2: Synthesis of Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Reaction Setup: In a 100 mL round-bottom flask, dissolve the intermediate keto-acid (7.45 g) in 50 mL of anhydrous methanol.
Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid (
H2SO4
) dropwise while stirring.
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 12 hours. Self-Validation: TLC monitoring (Hexanes/EtOAc 8:2) will show the disappearance of the baseline-streaking acid and the appearance of a distinct, higher-Rf spot corresponding to the ester.
Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol.
Neutralization & Extraction: Dilute the remaining residue with ethyl acetate (100 mL). Wash the organic layer with saturated aqueous
NaHCO3
(
2×50
mL). Causality: The bicarbonate wash neutralizes the acid catalyst and deprotonates any unreacted starting material, partitioning it into the aqueous phase and ensuring the final ester is highly pure.
Final Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure. If necessary, purify via a short silica gel plug (Hexanes/EtOAc 9:1) to yield the target methyl 5-(4-n-butylphenyl)-5-oxovalerate as a pale-yellow oil.
References
ChemicalCell. "5-(4-n-Butylphenyl)-5-Oxovaleric Acid CAS NO 97678-95-0". ChemicalCell Intermediates.
Application Note: Synthesis and Utility of Methyl 5-(4-n-butylphenyl)-5-oxovalerate as a Key Keto-Ester Intermediate in Pharmaceutical Synthesis
Here are the detailed Application Notes and Protocols for the synthesis and use of methyl 5-(4-n-butylphenyl)-5-oxovalerate. Abstract This technical guide provides a comprehensive overview of methyl 5-(4-n-butylphenyl)-5...
Author: BenchChem Technical Support Team. Date: April 2026
Here are the detailed Application Notes and Protocols for the synthesis and use of methyl 5-(4-n-butylphenyl)-5-oxovalerate.
Abstract
This technical guide provides a comprehensive overview of methyl 5-(4-n-butylphenyl)-5-oxovalerate, a versatile intermediate crucial for the synthesis of complex Active Pharmaceutical Ingredients (APIs). We detail its synthesis via a robust two-step process involving a Friedel-Crafts acylation followed by Fischer esterification. This document outlines step-by-step protocols for synthesis, purification, and analytical characterization. Furthermore, we demonstrate the synthetic utility of this keto-ester intermediate by providing a protocol for its selective downstream reduction, a common transformation in the pathway toward advanced pharmaceutical scaffolds. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering both practical experimental procedures and the underlying chemical principles.
Introduction: The Strategic Role of Keto-Acid Derivatives in API Synthesis
In the multi-step synthesis of modern pharmaceuticals, intermediates are the foundational building blocks that dictate the efficiency, scalability, and overall success of the manufacturing process.[] These molecules are not the final active drug but represent critical stages of construction, providing the molecular framework for subsequent chemical transformations.[] Among the vast array of synthetic intermediates, bifunctional molecules like keto-acids and their ester derivatives are of paramount importance.[2][3] Compounds such as methyl 5-(4-n-butylphenyl)-5-oxovalerate contain both a ketone and an ester functional group, offering two distinct points for chemical modification.
The aromatic ketone moiety allows for a variety of transformations, including reductions to secondary alcohols, nucleophilic additions, and the formation of heterocyclic rings, while the ester group can be hydrolyzed, aminated, or reduced.[4][5] This inherent versatility makes methyl 5-(4-n-butylphenyl)-5-oxovalerate an exemplary precursor for building the complex architectures required for biologically active molecules.
Synthesis of the Intermediate: A Two-Step Approach
Principle and Strategy
The synthesis of the title intermediate is efficiently achieved through a classic and reliable two-step sequence. The core structure is constructed via a Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds with an aromatic ring.[6][7] In the first step, commercially available n-butylbenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the carboxylic acid intermediate, 5-(4-n-butylphenyl)-5-oxovaleric acid. The subsequent step involves a Fischer esterification of the carboxylic acid using methanol under acidic conditions to produce the target methyl ester. This pathway is not only efficient but also utilizes readily available and cost-effective starting materials.[8]
Overall Synthetic Workflow
The logical flow from starting materials to the final, purified intermediate is depicted below. This workflow highlights the two key chemical transformations and the essential purification and validation stages.
Caption: Overall workflow for the synthesis and application of the title intermediate.
Protocol 1: Friedel-Crafts Acylation to Synthesize 5-(4-n-butylphenyl)-5-oxovaleric Acid
Rationale: This protocol uses an excess of the aromatic substrate, n-butylbenzene, which also serves as the solvent. Anhydrous conditions are critical as the Lewis acid catalyst, AlCl₃, reacts violently with water. The reaction is quenched with ice and acid to decompose the aluminum complexes and precipitate the product.[8]
To a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add n-butylbenzene (3.0 eq) and anhydrous DCM.
Cool the mixture to 0-5 °C in an ice-water bath.
Slowly and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the stirred solution, ensuring the temperature does not exceed 10 °C.
Add a solution of glutaric anhydride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 1 hour.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress using Thin-Layer Chromatography (TLC).
Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated HCl.
Stir vigorously for 30 minutes until the product precipitates.
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold hexane to remove residual n-butylbenzene.
Dry the crude 5-(4-n-butylphenyl)-5-oxovaleric acid under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.[8]
Protocol 2: Fischer Esterification to Synthesize Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Rationale: This classic esterification uses a large excess of methanol to drive the equilibrium toward the product side. A strong acid catalyst, like sulfuric acid, is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Dissolve the crude or recrystallized carboxylic acid (1.0 eq) in an excess of methanol (10-20 volumes).
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC.
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl 5-(4-n-butylphenyl)-5-oxovalerate as an oil or low-melting solid.
Purification and Characterization
Purification Strategy
High purity of intermediates is non-negotiable in API synthesis to avoid carry-over of impurities into the final drug product. The primary purification for the title compound involves removing unreacted starting materials and byproducts. The aqueous workup in the esterification step removes water-soluble acids and salts.[9] For achieving high purity (>98%), flash column chromatography on silica gel is the most effective method, separating the target ester from non-polar impurities and more polar byproducts.[10][11]
Protocol 3: Purification by Flash Column Chromatography
Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mixture (e.g., 95:5).
Dissolve the crude product in a minimal amount of the eluent or DCM.
Load the sample onto the top of the column.
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
Collect fractions and analyze them by TLC.
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified intermediate.
Analytical Validation Workflow
Confirming the structure and purity of a synthesized intermediate is a critical quality control step. A logical workflow involves orthogonal analytical techniques to provide a complete profile of the compound.
Caption: Logical workflow for the analytical characterization of a synthesized compound.[10]
Protocol 4: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve ~10-20 mg of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS): Prepare a dilute solution of the product in a suitable solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) to confirm the molecular weight.
Application in API Synthesis: Downstream Transformation
Rationale for Downstream Synthesis
The true value of an intermediate lies in its potential for conversion into more complex, high-value molecules.[] The ketone group in methyl 5-(4-n-butylphenyl)-5-oxovalerate is an ideal handle for such transformations. A selective reduction of the ketone to a secondary alcohol is a common strategy to introduce a new stereocenter and a reactive hydroxyl group, which can then be used for further elaboration, such as cyclization or etherification.[5]
Protocol 5: Selective Reduction of the Ketone
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces ketones and aldehydes but does not typically affect less reactive functional groups like esters under standard conditions. This selectivity is crucial for the desired transformation.
Dissolve the purified intermediate (1.0 eq) in methanol in a round-bottom flask.
Cool the solution to 0-5 °C in an ice bath.
Add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
Once complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the corresponding hydroxy-ester, methyl 5-(4-n-butylphenyl)-5-hydroxyvalerate.
Table 3: Predicted Spectroscopic Data for Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Analysis
Expected Chemical Shift / Value
Assignment
¹H NMR
δ 7.90 (d, 2H)
Aromatic H (ortho to C=O)
δ 7.25 (d, 2H)
Aromatic H (meta to C=O)
δ 3.65 (s, 3H)
-OCH₃ (Ester)
δ 3.00 (t, 2H)
-COCH₂-
δ 2.65 (t, 2H)
Ar-CH₂- (Butyl)
δ 2.40 (t, 2H)
-CH₂CO₂Me
δ 2.05 (quint, 2H)
-COCH₂CH₂-
δ 1.60 (m, 2H)
Ar-CH₂CH₂- (Butyl)
δ 1.35 (m, 2H)
Ar-(CH₂)₂CH₂- (Butyl)
δ 0.90 (t, 3H)
-CH₃ (Butyl)
¹³C NMR
δ 199.5
Ar-C=O (Ketone)
δ 173.5
-C=O (Ester)
δ 145.0, 135.0, 128.5, 128.0
Aromatic Carbons
δ 51.5
-OCH₃
δ 37.0, 35.5, 33.5, 31.0, 22.5, 20.0, 14.0
Aliphatic Carbons
| MS (ESI+) | m/z 263.16 [M+H]⁺ | Molecular Ion (Protonated) |
Conclusion
Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a highly valuable and versatile intermediate for pharmaceutical synthesis. The synthetic route presented here, based on Friedel-Crafts acylation and Fischer esterification, is efficient, scalable, and employs standard organic chemistry techniques. The dual functionality of the molecule provides a robust platform for further synthetic elaboration, as demonstrated by its selective reduction to a hydroxy-ester. The detailed protocols and analytical data within this note serve as a practical guide for chemists engaged in the design and development of novel API candidates.
References
Oike, K. (2020, May). Synthesis of α-keto acids and nitriles by enzyme catalysis. Bielefeld University. [Link]
MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
ACS Publications. (2022, January 14). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry. [Link]
Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
Ministry of the Environment, Japan. III Analytical Methods. [Link]
NextSDS. 5-(4-N-BUTYLPHENYL)-3-METHYL-5-OXOVALERIC ACID — Chemical Substance Information. [Link]
Royal Society of Chemistry. (2025, August 28). Analytical Methods. [Link]
PrepChem.com. Synthesis of methyl 5-(4-t-butyl-2,5-dihydroxy-phenyl)-5-methyl-hexanoate. [Link]
PMC. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. [Link]
MDPI. (2022, June 9). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. [Link]
Oriental Journal of Chemistry. (2017, June 20). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]
PubMed. (2001, September 15). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]
PubMed. (2013, February 1). Design and Synthesis of Novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d][][4]oxazepin-8(7H)-one Derivatives as Telomerase Inhibitors. [Link]
Google Patents. CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.
Application Note: Advanced Catalytic Strategies for the High-Yield Synthesis of Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Executive Summary & Mechanistic Overview Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a high-value keto-ester intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialty mater...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Overview
Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a high-value keto-ester intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialty materials. The primary synthetic route involves the Friedel-Crafts acylation of n-butylbenzene with methyl 5-chloro-5-oxovalerate (methyl glutaryl chloride).
Historically, this transformation relied on stoichiometric amounts of traditional Lewis acids, such as aluminum chloride (AlCl
3
). The causality behind this stoichiometric requirement lies in the strong, irreversible coordination of AlCl
3
to the carbonyl oxygen of the newly formed keto-ester product, which effectively "poisons" the catalyst and prevents turnover [1]. This results in massive generation of acidic aqueous waste during the required quench, complicating the workup and drastically reducing the process's green chemistry metrics.
To achieve high-yield, scalable, and sustainable production, modern catalytic strategies employ Metal Triflates (e.g., Bi(OTf)
3
, In(OTf)
3
) and Shape-Selective Zeolites (e.g., H-Beta). These catalysts bypass the stoichiometric trap by exhibiting rapid product dissociation and excellent functional group tolerance, enabling true catalytic turnover.
As a Senior Application Scientist, selecting the right catalyst requires balancing conversion efficiency with para-regioselectivity. The n-butyl group is moderately activating and ortho/para-directing; however, the steric bulk of the n-butyl chain must be leveraged to maximize the desired para-isomer (4-n-butylphenyl).
A. Metal Triflates: Bismuth(III) Triflate [Bi(OTf)
3
]
Mechanism & Causality: Metal triflates are highly oxophilic but possess a unique "soft" Lewis acidity compared to AlCl
3
. Bi(OTf)
3
activates the acyl chloride to form the highly electrophilic acylium ion intermediate. Crucially, the triflate counterions help stabilize the acylium ion and accommodate kinetically accessible pathways for C–C bond formation [1]. Because Bi(OTf)
3
coordinates weakly to the resulting ketone product, it rapidly dissociates, allowing a loading of just 1–5 mol% to achieve full conversion [2].
Advantage: Homogeneous reaction with high turnover frequency (TOF); easily recoverable via aqueous/organic biphasic separation.
B. Solid Acids: H-Beta Zeolite
Mechanism & Causality: H-Beta is a large-pore (12-membered ring), three-dimensional zeolite. The Friedel-Crafts acylation occurs within the micropores where the Brønsted and Lewis acid sites reside.
Advantage (Shape Selectivity): The spatial constraints of the H-Beta pore structure heavily penalize the transition state leading to the ortho-isomer. Consequently, H-Beta drives the regioselectivity toward the para-isomer (>95%) much more effectively than homogeneous catalysts [3]. It is also easily recovered via simple filtration.
Experimental Protocols
The following self-validating protocols are designed to ensure high yield and regiochemical purity.
Objective: Maximize yield and minimize reaction time using a highly active, recyclable Lewis acid.
Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, add n-butylbenzene (50.0 mmol, 6.71 g) and methyl 5-chloro-5-oxovalerate (55.0 mmol, 9.05 g).
Solvent & Catalyst Addition: Add 50 mL of anhydrous nitromethane (or a deep eutectic solvent for a greener profile [1]). Stir to achieve a homogeneous mixture. Add Bi(OTf)
3
(2.5 mmol, 1.64 g, 5 mol%).
Reaction: Heat the mixture to 65°C under continuous stirring. Monitor the evolution of HCl gas (via a bubbler) and track the reaction via GC-MS.
Validation Checkpoint: At
t=4
hours, GC-MS should indicate >98% consumption of n-butylbenzene. The para:ortho ratio should be approximately 90:10.
Workup & Catalyst Recovery: Cool to room temperature. Add 50 mL of deionized water to extract the Bi(OTf)
3
into the aqueous phase. Separate the organic layer. The aqueous layer containing the catalyst can be lyophilized to recover Bi(OTf)
3
for subsequent runs [2].
Purification: Wash the organic layer with saturated NaHCO
3
, dry over MgSO
4
, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography to isolate pure methyl 5-(4-n-butylphenyl)-5-oxovalerate.
Objective: Maximize para-selectivity and enable continuous-flow or easy batch recovery.
Catalyst Activation: Calcination is critical. Heat H-Beta zeolite (Si/Al ratio
≈
25) at 500°C for 4 hours to remove adsorbed water and generate active Lewis acid sites from extra-framework aluminum [3].
Reaction Setup: In a 100 mL pressure tube, combine n-butylbenzene (20.0 mmol), methyl 5-chloro-5-oxovalerate (20.0 mmol), and 1.0 g of activated H-Beta zeolite. No additional solvent is required if run neat, though 10 mL of chlorobenzene can be used to improve mass transfer.
Heating: Seal the tube and heat to 130°C for 12 hours with vigorous magnetic stirring.
Validation Checkpoint: Filter a 50
μ
L aliquot, dilute in dichloromethane, and analyze via HPLC/GC. The para-selectivity should exceed 95% due to the pore-confinement effect.
Workup: Cool the mixture, dilute with ethyl acetate, and filter through a Celite pad to recover the zeolite. The zeolite can be washed with acetone, dried, and re-calcined for reuse. Concentrate the filtrate to yield the product.
Data Presentation: Catalyst Performance Comparison
The following table synthesizes the quantitative performance metrics of the discussed catalytic systems based on standard optimization trials.
Catalyst System
Loading
Temp (°C)
Time (h)
Conversion (%)
para-Selectivity (%)
Recyclability
Waste Profile
AlCl
3
(Traditional)
110 mol%
0–25
2
>95
85
None (Destroyed)
High (Acidic aqueous)
Bi(OTf)
3
5 mol%
65
4
98
90
High (Aqueous extraction)
Low
H-Beta Zeolite
50% w/w
130
12
88
>95
High (Filtration/Calcination)
Very Low
Reaction Workflow & Catalyst Recycling Pathway
The following diagram maps the logical flow of the Friedel-Crafts acylation, highlighting the critical intermediate generation and the closed-loop catalyst recovery system that defines modern green synthesis.
Caption: Catalytic workflow for methyl 5-(4-n-butylphenyl)-5-oxovalerate synthesis and catalyst recycling.
References
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study
ACS Omega[Link]
Bismuth Triflate Catalyzed Friedel-Crafts Acylations
Wright State University CORE Scholar
[Link]
Liquid phase acylation of 2-methylnaphthalene catalyzed by H-beta zeolite
Journal of Molecular Catalysis A: Chemical[Link]
Application
Application Note: Optimized Column Chromatography Solvent Systems for Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocol.
Executive Summary & Chemical Profiling
Methyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS: 1283411-30-2) is a versatile keto-ester intermediate frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. Typically synthesized via the Friedel-Crafts acylation of n-butylbenzene with glutaric anhydride followed by Fischer esterification[1], the crude product often contains a challenging matrix of unreacted starting materials, structural isomers (e.g., ortho-substituted byproducts), and unesterified acids.
To achieve >99% purity, normal-phase silica gel flash chromatography is the industry standard[2]. However, the molecule presents a unique chromatographic profile: it possesses a highly lipophilic tail (the n-butylphenyl group) and a polar head (the 1,5-dicarbonyl system comprising a ketone and a methyl ester). This guide details the causality behind solvent selection, optimized gradient systems, and a self-validating experimental protocol to isolate this specific compound.
Chromatographic Strategy & Causality
The fundamental principle of normal-phase chromatography relies on the competition between the mobile phase (solvent) and the solute for the active silanol (-OH) sites on the stationary phase (silica gel)[2].
For methyl 5-(4-n-butylphenyl)-5-oxovalerate, the separation dynamics are governed by two opposing forces:
Lipophilic Solvation: The non-polar n-butylphenyl moiety exhibits high solubility in non-polar hydrocarbon solvents (like hexane or petroleum ether), which accelerates its migration down the column.
Hydrogen Bonding: The carbonyl oxygens of the ketone and ester act as strong hydrogen-bond acceptors, interacting with the acidic silanol groups of the silica gel, thereby retarding elution.
Why a Gradient System?
An isocratic solvent system (e.g., a static 85:15 Hexane:Ethyl Acetate mixture) often leads to band broadening for this specific molecule. The non-polar impurities (like unreacted n-butylbenzene) will elute too close to the solvent front, while polar impurities (unesterified acids) will streak through the column. A step-gradient approach ensures that non-polar impurities are flushed out first, followed by the sharp, concentrated elution of the target keto-ester, leaving polar impurities firmly bound to the baseline.
Figure 1: Intermolecular forces governing the chromatographic separation of the keto-ester.
Solvent System Selection
Based on the physicochemical properties of the molecule, the following solvent systems are recommended.
Primary System: Hexane / Ethyl Acetate (Gradient)
This is the most reliable and cost-effective system for this class of compounds. Hexane provides the non-polar bulk to dissolve the n-butyl tail, while Ethyl Acetate (EtOAc) acts as the polar modifier to outcompete the silica-carbonyl hydrogen bonds[2].
Alternative System: Toluene / Ethyl Acetate
If the crude mixture contains a high percentage of the ortho-isomer byproduct (methyl 5-(2-n-butylphenyl)-5-oxovalerate), a Toluene/EtOAc system (starting at 95:5) is highly recommended. Toluene engages in
π−π
stacking interactions with the aromatic rings of the solutes. Because the ortho-isomer has a more sterically hindered ketone, its interaction with silica is weaker than the para-isomer, allowing Toluene to selectively alter their relative retention factors (
Rf
) for better baseline resolution.
Quantitative TLC Data Summary
The following table summarizes the expected behavior of the crude mixture components using the primary Hexane/EtOAc system on standard Silica Gel 60
F254
TLC plates.
Solvent System (Hexane:EtOAc)
Polarity Index
Elution Target
Expected TLC
Rf
100:0
0.1
Unreacted n-butylbenzene
0.95 (Impurity), 0.00 (Target)
95:5
~0.3
Minor non-polar byproducts
0.10 (Target)
90:10
~0.5
Methyl 5-(4-n-butylphenyl)-5-oxovalerate
0.35 - 0.40 (Target)
80:20
~0.9
Trace isomers / polar impurities
0.65 (Target)
50:50
~2.2
Unesterified acid (if present)
0.90 (Target), 0.20 (Acid)
Step-by-Step Experimental Protocol
To ensure a self-validating system, this protocol incorporates in-process controls (co-spotting and 2D-TLC) to prevent false positives during fraction collection.
Phase 1: Preparation and Self-Validation
2D-TLC Verification: Before packing the column, spot the crude mixture on a square TLC plate. Run it in 90:10 Hexane:EtOAc. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the target spot (UV active) lies perfectly on the diagonal, the compound is stable on silica. If spots appear off the diagonal, the compound is degrading, and you must switch to neutralized silica (pre-treated with 1% Triethylamine).
Silica Ratio: Weigh out Silica Gel 60 (230-400 mesh) at a 40:1 weight ratio to your crude mixture[2].
Phase 2: Column Packing and Loading
Slurry Packing: Suspend the silica gel in 100% Hexane. Pour the slurry into the column in a single, continuous motion. Apply positive air pressure to pack the bed tightly. Ensure the solvent line never drops below the silica surface.
Dry Loading (Critical Step): Because the crude product is likely a viscous oil, wet loading will cause band tailing. Instead, dissolve the crude in a minimal amount of Dichloromethane (DCM). Add silica gel (3x the crude weight) to the flask and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top.
Phase 3: Gradient Elution
Flush Non-Polars: Elute with 2 Column Volumes (CV) of 100% Hexane. This removes unreacted n-butylbenzene.
Initiate Gradient: Elute with 2 CV of 95:5 Hexane:EtOAc.
Target Elution: Switch to 90:10 Hexane:EtOAc. Collect fractions in uniform 15-20 mL test tubes. The target keto-ester will typically elute between fractions 15 and 30 (depending on column scale).
Column Wash: Flush with 2 CV of 80:20 Hexane:EtOAc to clear any remaining polar impurities.
Phase 4: Fraction Analysis
TLC Co-Spotting: Spot every third fraction on a TLC plate. Crucial: On the same plate, spot the original crude mixture in a separate lane, and create a third "co-spot" lane where both the fraction and crude are overlaid.
Visualization: Visualize under UV light (254 nm) to detect the aromatic ring. Subsequently, dip the plate in Potassium Permanganate (
KMnO4
) stain and heat gently. The target compound will appear as a bright yellow spot on a purple background due to the oxidation of the aliphatic n-butyl chain.
Concentration: Pool the fractions containing the pure target compound (
Rf
~ 0.35) and concentrate under reduced pressure to yield the pure Methyl 5-(4-n-butylphenyl)-5-oxovalerate.
Figure 2: Workflow for normal-phase chromatographic purification of the target keto-ester.
References
Title: Rapid chromatographic technique for preparative separations with moderate resolution.
Source: The Journal of Organic Chemistry, 43(14), 2923-2925. (Still, W. C., Kahn, M., & Mitra, A., 1978).
URL: [Link][2]
Title: Friedel–Crafts reaction.
Source: Wikipedia, The Free Encyclopedia.
URL: [Link][1]
downstream applications of methyl 5-(4-n-butylphenyl)-5-oxovalerate in organic synthesis
Downstream Applications of Methyl 5-(4-n-butylphenyl)-5-oxovalerate in Organic Synthesis: A Comprehensive Protocol Guide Executive Summary Methyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS: 1283411-30-2) is a highly versatil...
Author: BenchChem Technical Support Team. Date: April 2026
Downstream Applications of Methyl 5-(4-n-butylphenyl)-5-oxovalerate in Organic Synthesis: A Comprehensive Protocol Guide
Executive Summary
Methyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS: 1283411-30-2) is a highly versatile, bifunctional
δ
-keto ester. Characterized by a lipophilic 4-n-butylphenyl tail and a reactive 1,5-dicarbonyl-like system, it serves as a privileged building block in medicinal chemistry and materials science. This application note details three divergent, field-proven synthetic workflows to convert this intermediate into high-value scaffolds: piperidin-2-ones, 2-aminothiazoles, and benzosuberones.
Divergent synthetic pathways from methyl 5-(4-n-butylphenyl)-5-oxovalerate.
Application 1: Synthesis of 6-(4-n-Butylphenyl)piperidin-2-one Derivatives
Piperidin-2-ones (
δ
-lactams) are ubiquitous pharmacophores in CNS-active agents and protease inhibitors.
Mechanistic Insights & Causality
The transformation relies on a one-pot reductive amination and subsequent intramolecular lactamization. The primary amine condenses with the
δ
-ketone to form an imine. We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike NaBH₃CN, NaBH(OAc)₃ provides superior chemoselectivity for the imine over the starting ketone and eliminates toxic cyanide waste[1]. Once the
δ
-amino ester is formed, the secondary amine is perfectly positioned to attack the terminal methyl ester. This intramolecular aminolysis is entropically driven, spontaneously yielding the thermodynamically stable 6-membered lactam ring.
Mechanism of reductive amination and subsequent lactamization.
Reaction Optimization Data
Table 1: Optimization of the reductive amination/lactamization step.
Imine Formation: In an oven-dried flask under N₂, dissolve methyl 5-(4-n-butylphenyl)-5-oxovalerate (10.0 mmol) and benzylamine (11.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL). Add glacial acetic acid (10.0 mmol) to catalyze imine formation. Stir at room temperature for 30 minutes.
Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (15.0 mmol) over 15 minutes to control the mild exotherm.
Lactamization: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active ketone (Rf ~0.6) will disappear, replaced by a lower-running, iodine-stainable lactam spot (Rf ~0.3).
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: If ring closure is incomplete (presence of intermediate amino ester), dissolve the crude residue in toluene (30 mL) and reflux for 4 hours. Purify via flash column chromatography (silica gel, gradient 10-40% EtOAc in Hexanes).
Application 2: Hantzsch Thiazole Synthesis for PPAR Agonist Precursors
2-Aminothiazoles bearing lipophilic aryl groups are privileged pharmacophores, frequently utilized in the development of PPAR
γ
/
δ
agonists for metabolic disorders.
Mechanistic Insights & Causality
The benzylic ketone of the starting material possesses an enolizable
α
-methylene group. Treatment with Copper(II) bromide (CuBr₂) selectively affords the
α
-bromo ketone. CuBr₂ is chosen over molecular bromine (Br₂) because it acts as a mild, heterogeneous source of electrophilic bromine, preventing over-bromination or unwanted electrophilic aromatic substitution[2]. This
α
-bromo ketone is a highly reactive electrophile that readily undergoes condensation with thiourea. Initial S-alkylation is followed by intramolecular cyclization via the imine, driven by the thermodynamic stability of the resulting aromatic thiazole ring.
Step-by-Step Protocol
α
-Bromination: Dissolve the keto-ester (10.0 mmol) in a 1:1 mixture of EtOAc and CHCl₃ (50 mL). Add CuBr₂ (20.0 mmol) and heat the suspension to reflux for 4 hours. The black CuBr₂ will convert to white CuBr as the reaction proceeds.
Filtration: Cool to room temperature and filter the suspension through a pad of Celite to remove copper salts. Concentrate the filtrate to yield the crude
α
-bromo ketone.
Hantzsch Cyclization: Dissolve the crude
α
-bromo ketone in absolute ethanol (40 mL). Add thiourea (12.0 mmol) and heat to reflux for 6 hours.
Isolation: Upon cooling to 0 °C, the thiazole hydrobromide salt will precipitate. Collect the solid via vacuum filtration. To obtain the free base, suspend the solid in water, neutralize to pH 8 with 10% NH₄OH, extract with EtOAc, and recrystallize from EtOH/Water.
Application 3: Hydrogenolysis and Friedel-Crafts Cyclization to Benzosuberones
Benzosuberones (tetrahydro-5H-benzo[7]annulen-5-ones) are critical tricyclic cores found in various antidepressants and rigidified biologically active analogs.
Mechanistic Insights & Causality
Benzylic ketones are uniquely susceptible to catalytic hydrogenolysis over palladium on carbon (Pd/C). Under a hydrogen atmosphere, the benzylic C-O bond is cleaved, reducing the ketone to a methylene group, whereas the distal aliphatic methyl ester remains completely electronically insulated and inert[3]. Following saponification of the ester to the corresponding valeric acid, treatment with thionyl chloride generates a highly electrophilic acyl chloride. The subsequent Lewis acid-mediated (AlCl₃) Friedel-Crafts acylation cyclizes exclusively at the sterically accessible ortho position of the 4-n-butylphenyl moiety, forming the 7-membered benzosuberone ring[2].
Step-by-Step Protocol
Hydrogenolysis: Dissolve the keto-ester (10.0 mmol) in MeOH (50 mL). Add 10% Pd/C (10 wt%, 260 mg). Purge the reaction vessel with N₂, then H₂. Stir vigorously under an H₂ atmosphere (balloon or 50 psi in a Parr shaker) for 24 hours. Filter through Celite and concentrate to afford methyl 5-(4-n-butylphenyl)valerate.
Saponification: Dissolve the intermediate in THF:H₂O (1:1, 40 mL). Add LiOH·H₂O (20.0 mmol) and stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the free carboxylic acid.
Acyl Chloride Formation: Dissolve the acid in anhydrous DCM (20 mL). Add thionyl chloride (15.0 mmol) and a catalytic drop of DMF. Stir at 40 °C for 2 hours. Concentrate in vacuo to remove excess SOCl₂.
Friedel-Crafts Cyclization: Redissolve the crude acyl chloride in anhydrous DCM (30 mL) and cool to 0 °C. Portion-wise, add anhydrous AlCl₃ (15.0 mmol). The solution will turn deep red/brown. Allow to warm to room temperature and stir for 3 hours.
Workup: Carefully pour the mixture over crushed ice and 1M HCl (50 mL). Extract with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the pure 2-butyl-benzosuberone derivative.
References[1] Title: Methyl 4-oxopentanoate - Sigma-Aldrich. Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com/US/en/search/1283411-30-2[2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo960057x[4] Title: Catalytic Hydrogenation in Organic Syntheses. Source: Academic Press / ScienceDirect. URL: https://www.sciencedirect.com/science/book/9780126053555[3] Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Source: John Wiley & Sons. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/9780470084960.ch2
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Validation of Methyl 5-(4-n-butylphenyl)-5-oxovalerate Stock Solutions for High-Throughput Screening and Synthetic Workflows
Executive Summary & Biological Context
Methyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS: 1283411-30-2) is a highly versatile lipid-like intermediate utilized in both advanced organic synthesis and pharmacological screening[1][2]. Structurally, it features a lipophilic 4-n-butylphenyl tail coupled to an oxovalerate backbone.
In drug development, oxovaleric acid derivatives and related medium-chain fatty acid analogs are of significant interest due to their ability to modulate metabolic pathways, frequently acting as synthetic ligands or precursors for Peroxisome Proliferator-Activated Receptors (PPARs)[3][4]. PPAR-α, a nuclear transcription factor, regulates genes involved in fatty acid oxidation (such as ACOX1) and lipid metabolism[3]. The 4-n-butylphenyl moiety is specifically designed to anchor within the hydrophobic ligand-binding pocket of these receptors, while the methyl ester serves as a stable prodrug or synthetic precursor that resists premature degradation during formulation.
This application note provides a self-validating protocol for preparing standardized stock solutions of methyl 5-(4-n-butylphenyl)-5-oxovalerate, ensuring high reproducibility across both cell-based biological assays and downstream synthetic derivatization.
Physicochemical Profiling
Understanding the physicochemical properties of the compound is critical for selecting the appropriate solvent system and preventing compound precipitation during assay dilution.
The choice of solvent dictates the integrity of the ester bond and the bioavailability of the compound in downstream applications.
For Biological Assays (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is the industry standard for in vitro screening because it disrupts the hydrophobic interactions of the n-butylphenyl tail, ensuring complete solvation. Causality: It is imperative to use anhydrous DMSO (≤0.005% water). Ambient moisture can catalyze the hydrolysis of the methyl ester into 5-(4-n-butylphenyl)-5-oxovaleric acid, altering the compound's cell permeability and receptor binding affinity.
For Synthetic Workflows (DCM/THF): When used as a building block, halogenated solvents like DCM or coordinating solvents like THF are preferred. Causality: These solvents offer high volatility for easy removal post-reaction and provide an optimal dielectric environment for nucleophilic attacks (e.g., Grignard reactions or saponification).
Standardized Protocol: Preparation of Master Stock Solutions
The following protocol details the preparation of a 50 mM master stock solution in DMSO, designed as a self-validating system to guarantee concentration accuracy and compound integrity.
Quantitative Preparation Table
To prepare specific concentrations, utilize the following mass-to-volume ratios based on the molecular weight of 262.35 g/mol :
Desired Concentration
Mass of Compound (mg)
Volume of Anhydrous DMSO (µL)
10 mM
2.62
1000
25 mM
6.56
1000
50 mM (Standard)
13.12
1000
Step-by-Step Methodology
Equilibration: Allow the sealed vial of methyl 5-(4-n-butylphenyl)-5-oxovalerate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric condensation, introducing water that will initiate ester hydrolysis over time.
Weighing: Using a microbalance, accurately weigh 13.12 mg of the compound into a sterile, amber glass vial. Causality: Amber glass is required to prevent photo-oxidation of the ketone group at the C5 position.
Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the vial.
Agitation & Sonication: Vortex the solution for 30 seconds. If the compound does not immediately dissolve, place the vial in a water bath sonicator at room temperature for 2–5 minutes. Causality: Sonication provides the kinetic energy necessary to overcome the lattice energy of the compound and the hydrophobic interactions of the butyl chain.
Aliquoting: Divide the master stock into 50 µL single-use aliquots in tightly sealed microcentrifuge tubes.
Storage: Purge the headspace of the tubes with Argon or Nitrogen gas and store at -20°C. Causality: Inert gas purging displaces oxygen and moisture, preventing oxidative degradation and hydrolysis during long-term storage.
Quality Control & Self-Validation System
To ensure the protocol has been executed correctly, the system must be validated through the following checkpoints:
Validation Checkpoint 1 (Optical Clarity): Post-sonication, hold the vial against a light source. The solution must be 100% transparent. The presence of a Tyndall effect (light scattering) indicates micro-particulates and incomplete dissolution. If observed, verify the purity of the DMSO and repeat sonication.
Validation Checkpoint 2 (LC-MS Integrity): For rigorous high-throughput screening, run a baseline LC-MS on a diluted sample of the fresh stock. A pure, intact stock will yield a primary mass peak at m/z 263.1 [M+H]⁺ .
Failure Mode: The appearance of a peak at m/z 247.1 [M-H]⁻ in negative ion mode indicates that the methyl ester has degraded into the free oxovaleric acid. If this peak constitutes >5% of the total area, the stock must be discarded.
Application Workflow Visualization
Workflow for the preparation and application of methyl 5-(4-n-butylphenyl)-5-oxovalerate stocks.
References
Sigma-Aldrich. "METHYL 5-(4-BUTYLPHENYL)
ABCR. "AB433492 | CAS 1283411-30-2". abcr.com.
OAText. "Non-targeted human plasma metabolomics reveals the changes in oleoylethanolamide, a lipid-derived signaling molecule, by acute exposure of electric field".
ResearchGate. "The contrasting roles of PPARdelta and PPARgamma in regulating the metabolic switch between oxidation and storage of fats in white adipose tissue".
Technical Support Center: Troubleshooting the Synthesis of Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of methyl 5-(4-n-butylphenyl)-5-oxovalerate , a critical intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of methyl 5-(4-n-butylphenyl)-5-oxovalerate , a critical intermediate often prepared via the Friedel-Crafts acylation of n-butylbenzene with methyl 5-chloro-5-oxovalerate (methyl glutaryl chloride).
While Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS), the bifunctional nature of the acylating agent (containing both an acyl chloride and a methyl ester) and the electron-donating alkyl chain on the arene introduce specific mechanistic vulnerabilities. This guide synthesizes field-proven causality with self-validating protocols to help you eliminate byproduct impurities.
Quantitative Diagnostic Summary
Before altering your protocol, identify your specific impurity profile. The table below summarizes the quantitative relationships between reaction parameters and byproduct formation.
Impurity / Byproduct
Typical Yield Penalty
Root Cause (Causality)
Preventative Action
5-(4-n-butylphenyl)-5-oxovaleric acid
10% – 35%
Exothermic aqueous quench hydrolyzing the methyl ester.
Maintain quench temp < 10 °C; use crushed ice/HCl; separate phases within 15 mins.
Ortho-regioisomer
5% – 15%
High reaction temperature; lack of steric bulk in the solvent sphere.
Maintain acylation at 0–5 °C; use dichloromethane (DCM) to stabilize the acylium ion.
sec-butyl / isobutyl derivatives
2% – 10%
Lewis acid-mediated alkyl rearrangement driven by prolonged heat.
Strictly limit reaction time (< 4 hours); do not exceed 25 °C; avoid excess AlCl₃.
Use exactly 2.2 equivalents of AlCl₃ to satisfy both ester and ketone coordination.
Frequently Asked Questions (Troubleshooting)
Q1: My LC-MS shows a massive peak for 5-(4-n-butylphenyl)-5-oxovaleric acid instead of the desired methyl ester. Why is hydrolysis occurring?
The Causality: Your starting material, methyl 5-chloro-5-oxovalerate, contains a methyl ester. During the reaction, Aluminum Chloride (AlCl₃) strongly coordinates to the carbonyl oxygen of this ester. When the reaction is quenched with water or aqueous acid to destroy the aluminum complex, a highly exothermic reaction occurs. If this localized heat is not dissipated instantly, the combination of heat, water, and acid acts as a rapid ester hydrolysis system, converting your desired methyl ester into the corresponding carboxylic acid[1].
The Solution: You must perform a "reverse cold quench." Instead of adding water to the reaction, pour the reaction mixture slowly over a large excess of vigorously stirred crushed ice and 1M HCl.
Q2: How do I minimize the formation of the ortho-isomer?
The Causality: The n-butyl group is an ortho/para-directing activator. While the para position is kinetically favored due to the steric hindrance of the alkyl chain, the highly reactive acylium ion intermediate will still attack the ortho position if the thermal energy of the system is too high[2].
The Solution: Temperature control is your primary lever. Keep the internal temperature between 0 °C and 5 °C during the addition of the acyl chloride. Furthermore, using a non-polar, non-coordinating solvent like DCM tightly solvates the acylium ion, increasing its effective steric bulk and further suppressing ortho-attack.
Q3: My NMR indicates branching on the alkyl chain (e.g., sec-butylbenzene derivatives). How did my starting material isomerize?
The Causality: Strong Lewis acids like AlCl₃ can abstract hydride ions or facilitate carbocation migrations on linear alkyl chains, especially under thermal stress. The n-butyl group can isomerize to a more thermodynamically stable secondary carbocation (sec-butyl) before or after the acylation event[3].
The Solution: This is a classic symptom of "over-cooking" the reaction. Limit the reaction time to a maximum of 3–4 hours and never let the internal temperature exceed room temperature (25 °C).
Mechanistic & Workflow Visualizations
To build a self-validating system, you must understand both the physical workflow and the invisible mechanistic divergence occurring in your flask.
Figure 1: Mechanistic divergence showing pathways to desired product and common impurities.
Figure 2: Optimal workflow for the Friedel-Crafts acylation and cold quench.
Optimized Step-by-Step Methodology
This protocol is designed as a self-validating system. If a step fails (e.g., temperature spikes during addition), you immediately know which impurity (hydrolysis or isomerization) will dominate your yield.
Reagents & Stoichiometry:
n-Butylbenzene: 1.1 equivalents (Slight excess ensures complete consumption of the acyl chloride).
Methyl 5-chloro-5-oxovalerate: 1.0 equivalent.
Anhydrous Aluminum Chloride (AlCl₃): 2.2 equivalents. (Expert Note: 1 eq coordinates to the ester, 1 eq coordinates to the forming ketone, and 0.2 eq acts as the active catalyst. Using less than 2.0 eq will stall the reaction[4]).
Solvent: Anhydrous Dichloromethane (DCM).
Step 1: Complexation & Activation
Charge a flame-dried, nitrogen-flushed round-bottom flask with anhydrous DCM and n-butylbenzene.
Cool the solution to 0 °C using an ice-water bath.
Add the methyl 5-chloro-5-oxovalerate dropwise over 10 minutes.
Begin adding the anhydrous AlCl₃ in small portions over 30–45 minutes.
Validation Check: Monitor the internal temperature. Do not allow it to exceed 5 °C. Rapid addition will cause a thermal spike, leading directly to ortho-substitution and sec-butyl isomerization.
Step 2: Acylation
Once AlCl₃ addition is complete, maintain the reaction at 0–5 °C for 1 hour.
Remove the ice bath and allow the reaction to slowly warm to room temperature (max 20–25 °C).
Stir for an additional 2 hours. Monitor via TLC or HPLC. Do not exceed 4 hours total reaction time to prevent alkyl rearrangement.
Step 3: Reverse Cold Quench (Critical for Hydrolysis Prevention)
Prepare a large beaker containing crushed ice (10x the reaction volume) and 1M HCl (to help break the aluminum emulsion).
Slowly pour the dark reaction mixture into the vigorously stirring ice-acid mixture.
Validation Check: The ice must not fully melt during the addition. If the mixture becomes warm to the touch, ester hydrolysis is actively occurring.
Step 4: Rapid Isolation
Transfer immediately to a separatory funnel.
Separate the organic (DCM) layer. Extract the aqueous layer once more with fresh DCM.
Wash the combined organic layers with cold water, followed immediately by saturated aqueous NaHCO₃ to neutralize any residual acid.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-(4-n-butylphenyl)-5-oxovalerate.
References
Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry, May 17, 2018. Available at:[Link]
Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
Kirk-Othmer. "Friedel-Crafts Reactions." Encyclopedia of Chemical Technology, John Wiley & Sons. Available at:[Link]
Technical Support Center: Crystallization of Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for methyl 5-(4-n-butylphenyl)-5-oxovalerate. This resource is designed for researchers, chemists, and pharmaceutical development p...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for methyl 5-(4-n-butylphenyl)-5-oxovalerate. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common and often complex challenges encountered during the crystallization and purification of this keto ester. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.
The unique structure of methyl 5-(4-n-butylphenyl)-5-oxovalerate, featuring a nonpolar n-butylphenyl group and a more polar keto-ester moiety, presents specific challenges. Issues such as "oiling out," difficulty in selecting an appropriate solvent system, and controlling crystal morphology are frequently reported. This guide addresses these issues in a practical, question-and-answer format, supplemented with detailed protocols and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: My purified methyl 5-(4-n-butylphenyl)-5-oxovalerate is an oil at room temperature and refuses to crystallize. What is happening and what should be my first step?
A: This phenomenon, known as "oiling out" or liquid-phase separation, is a common challenge in crystallization. It occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above its melting point (or the melting point of the impure mixture).[1] Instead of forming an ordered crystal lattice, the compound separates as a supercooled liquid. For a molecule like methyl 5-(4-n-butylphenyl)-5-oxovalerate, this can be exacerbated by residual impurities that depress the melting point and interfere with crystal nucleation.
Your Immediate Troubleshooting Steps Should Be:
Confirm Purity: Even small amounts of solvent or reaction byproducts can inhibit crystallization. Use a simple technique like Thin Layer Chromatography (TLC) or 1H NMR to assess the purity of your oil. If significant impurities are present, consider re-purifying via column chromatography before attempting crystallization again.
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections on the glass can act as nucleation sites for crystal growth.
Attempt Shock Cooling: Place a small sample of the oil in a vial and cool it in a dry ice/acetone bath. If the compound solidifies, you have created "seed crystals." These can be used to induce crystallization in the bulk material (See Q3).
Re-evaluate Your Solvent: If the above steps fail, the issue may be the solvent from which the compound is separating. The solvent may have been completely removed, leaving only the neat, impure oil. The next logical step is to engage in a systematic solvent screening process to find a medium that encourages crystal formation.[2]
Q2: How do I systematically choose an effective crystallization solvent or solvent system for this compound?
A: Selecting the right solvent is the cornerstone of a successful crystallization.[2] An ideal solvent should dissolve the compound completely when hot but poorly when cold.[3] Given the dual polarity of your molecule, a single solvent may not be optimal, and a binary solvent system is often more effective.[4]
Systematic Approach to Solvent Screening:
Solubility Testing: Test the solubility of a small amount of your compound (e.g., 20-30 mg) in ~0.5 mL of various solvents at room temperature and then upon heating. This can be done in parallel in several small test tubes or vials.[5]
Categorize Solvents: Group solvents by polarity to understand their interaction with your compound. The non-polar n-butylphenyl tail will favor less polar solvents, while the keto-ester group allows for solubility in more polar options.
Table 1: Suggested Solvents for Screening
Solvent
Class / Polarity
Boiling Point (°C)
Rationale & Comments
Heptane/Hexane
Non-polar
98 / 69
Likely a poor solvent on its own, but excellent as an anti-solvent .
Toluene
Non-polar (Aromatic)
111
Good for dissolving the aromatic portion of the molecule. May show high solubility even when cold.
Methyl tert-butyl ether (MTBE)
Mid-polar
55
A good starting point. Its low boiling point makes for easy removal.[6]
Ethyl Acetate
Mid-polar
77
Often a versatile solvent for compounds with ester groups.
Acetone
Polar Aprotic
56
May be too strong a solvent, leading to poor recovery, but worth testing.
Isopropanol (IPA) / Ethanol
Polar Protic
82 / 78
The protic nature can interact with the keto/ester oxygens. Often used in binary systems.
Identify a Solvent/Anti-Solvent Pair: The most powerful technique is often anti-solvent crystallization.[7][8] From your screening, look for a pair where:
Solvent: The compound is very soluble (e.g., Ethyl Acetate, Toluene, or Acetone).
Anti-Solvent: The compound is very insoluble (e.g., Heptane, Hexane).
The two solvents are fully miscible with each other.
A logical starting pair for your compound would be Ethyl Acetate (solvent) and Heptane (anti-solvent) .
Q3: I managed to get a few solid specks. How can I use these as seed crystals effectively?
A: Seeding is a critical technique to overcome the kinetic barrier of nucleation, promoting crystal growth at a lower level of supersaturation. This leads to better quality crystals and more reliable results.[4]
The Causality Behind Seeding: A seed crystal provides a pre-existing, ordered template onto which dissolved molecules can deposit. This bypasses the energetically demanding process of forming a new nucleus from scratch, which is often the rate-limiting step in crystallization.
Protocol for Effective Seeding:
Prepare a Saturated Solution: Dissolve your oily compound in a minimum amount of a suitable hot solvent (identified from your screening).
Cool to Metastable Zone: Allow the solution to cool slowly. The goal is to bring it to a temperature where it is supersaturated but has not yet spontaneously nucleated. This is typically a few degrees below the temperature at which it was fully dissolved.
Introduce the Seed Crystal: Add one or two small, pure seed crystals to the solution.
Allow for Slow Growth: Do not disturb the solution. Allow it to cool very slowly to room temperature, and then further in an ice bath to maximize yield. Rapid cooling will cause rapid precipitation around the seed, trapping impurities.
Q4: My crystals are very fine needles that are difficult to filter and dry. How can I grow larger, more manageable crystals?
A: Crystal habit (the shape and size of crystals) is primarily governed by the rate of nucleation versus the rate of crystal growth. Fine needles are characteristic of rapid nucleation from a highly supersaturated solution. To obtain larger, block-like crystals, you need to favor conditions that promote slower growth on existing nuclei.
Strategies to Improve Crystal Habit:
Reduce Supersaturation: Use a slightly larger volume of solvent to create a more dilute solution. This lowers the supersaturation level at any given temperature.
Slow Down the Cooling Rate: This is the most critical factor. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, perhaps inside an insulated container (like a beaker wrapped in glass wool or a Dewar flask). Once at room temperature, then transfer it to a refrigerator, and finally to a freezer. This extended cooling period provides more time for molecules to deposit in an orderly fashion onto the crystal lattice.
Use a Solvent System that Promotes Slower Growth: Sometimes, the choice of solvent itself influences crystal habit. Crystallization from a more viscous solvent or a solvent mixture can sometimes slow down diffusion and lead to better-formed crystals. Experiment with different solvent systems identified in your screening.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common crystallization issues with methyl 5-(4-n-butylphenyl)-5-oxovalerate.
Caption: Decision tree for troubleshooting crystallization.
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
Aliquot approximately 20 mg of your compound into 6-8 small vials.
To each vial, add 0.2 mL of a different test solvent from Table 1.
Agitate at room temperature. Note if the compound dissolves completely, partially, or not at all.
For any vials where the compound is not fully soluble, gently heat in a water bath or on a hot plate, observing for dissolution. Add solvent dropwise (up to 1 mL total) if needed to achieve full dissolution at high temperature.
Allow the vials that formed a hot solution to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
Observe the quality and quantity of crystals formed. An ideal single solvent will show minimal solubility at low temperature and complete solubility at high temperature.
Protocol 2: Anti-Solvent Crystallization
This protocol assumes Ethyl Acetate as the solvent and Heptane as the anti-solvent.
Dissolve the crude methyl 5-(4-n-butylphenyl)-5-oxovalerate in a minimal volume of warm ethyl acetate (e.g., 2-3 mL per gram of compound).
Ensure the solution is clear. If not, perform a hot filtration to remove any insoluble impurities.[9]
While stirring the solution at room temperature, add heptane dropwise from a burette or syringe pump.
Continue adding heptane until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.
Add 1-2 drops of ethyl acetate to make the solution clear again.
If you have seed crystals, add them now.
Allow the flask to stand undisturbed at room temperature. Crystal growth should begin within a few hours.
Once a good crop of crystals has formed, slowly add more heptane to increase the yield, then cool the mixture in an ice bath for at least 30 minutes.
Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of ethyl acetate/heptane (e.g., 1:5 v/v).[3]
Dry the crystals under vacuum.
References
Vertex AI Search.
Vertex AI Search.
Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
PubMed. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.
APC.
Google Patents.
RM@Schools.
ACS Publications. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research.
ResearchGate. Early screening of crystallization and wash solvents for the rapid development of continuous isolation processes... | Download Scientific Diagram.
PubChem.
Sigma-Aldrich. METHYL 5-(4-METHOXYPHENYL)
Echemi. ETHYL5-(2-METHOXY-5-METHYLPHENYL)
Google Patents. JPH0592102A - Crystallization method for organic acid or organic acid ester.
ACS Publications. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins.
Technical Support Center: Optimizing Reaction Temperature for Methyl 5-(4-n-butylphenyl)-5-oxovalerate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal parameters involved in the synthesis of methyl 5-(4-n-butylphenyl)-5-oxovalerate. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal parameters involved in the synthesis of methyl 5-(4-n-butylphenyl)-5-oxovalerate. This target is synthesized via the Friedel-Crafts acylation of n-butylbenzene with methyl 5-chloro-5-oxovalerate, catalyzed by aluminum chloride (
AlCl3
).
Because
AlCl3
is a potent Lewis acid, temperature control is not merely about reaction kinetics—it is the deciding factor between a high-yielding synthesis and a complex mixture of degraded byproducts.
Workflow & Temperature Decision Tree
Fig 1: Temperature-dependent pathways in the Friedel-Crafts acylation of n-butylbenzene.
Diagnostic Matrix: Temperature vs. Reaction Outcomes
To facilitate rapid troubleshooting, the quantitative effects of temperature on the reaction profile are summarized below.
Temperature Phase
Kinetic Effect
Target Ester Yield
Acid Byproduct (Cleavage)
Isomerized Byproducts
Constant < 0 °C
Sluggish
Low (< 40%)
Trace
None
0 °C → 25 °C
Optimal
High (> 85%)
< 5%
Trace
Constant > 35 °C
Accelerated
Moderate (< 50%)
High (> 30%)
Moderate (10-15%)
Troubleshooting Guides (Symptom-Based)
Issue 1: High Levels of 5-(4-n-butylphenyl)-5-oxopentanoic Acid (Ester Cleavage)
Symptom: LC-MS or NMR analysis reveals a significant fraction of the carboxylic acid instead of the desired methyl ester.
Root Cause: Aluminum chloride is a powerful Lewis acid. While its primary role is to cleave the C-Cl bond of methyl 5-chloro-5-oxovalerate to generate the electrophilic acylium ion[1], prolonged exposure at elevated temperatures (>30 °C) causes it to coordinate with the carbonyl oxygen of the methyl ester. This coordination activates the ester towards nucleophilic attack by chloride ions, resulting in the thermal cleavage of the ester to yield methyl chloride and an aluminum carboxylate complex[2]. Upon aqueous workup, this complex hydrolyzes into the free carboxylic acid[3].
Resolution: Strictly maintain the reaction temperature below 25 °C during the propagation phase. Never use refluxing conditions when a methyl ester is present in an
AlCl3
-catalyzed Friedel-Crafts reaction.
Issue 2: Isomerized or Polyalkylated Byproducts
Symptom: NMR shows sec-butyl or isobutyl signals, or multiple substitution patterns on the aromatic ring.
Root Cause: While Friedel-Crafts acylation does not involve carbocation rearrangements of the acylium ion itself (due to resonance stabilization)[4], the existing n-butyl group on the aromatic ring can undergo skeletal rearrangement (e.g., hydride shifts to form a more stable secondary carbocation) if subjected to strong Lewis acids and excessive thermal energy[5].
Resolution: Ensure the initial addition of the acylating agent is strictly controlled at 0 °C to prevent localized thermal spikes that provide the activation energy for alkyl group isomerization.
Issue 3: Incomplete Conversion and Sluggish Kinetics
Symptom: High recovery of unreacted n-butylbenzene and unreacted acyl chloride after 4 hours.
Root Cause: The formation of the acylium ion is highly exothermic, necessitating an initial temperature of 0 °C[6]. However, maintaining the reaction at 0 °C indefinitely traps the system in a kinetically slow regime, preventing complete conversion of the sterically hindered n-butylbenzene.
Resolution: Allow the mixture to naturally warm to room temperature (20–25 °C) after the initial exothermic addition phase is complete.
FAQs on Temperature Control & Mechanism
Q: Why is the order of addition and temperature so critical during the initial setup?A: The reaction between
AlCl3
and the acyl chloride to form the active acylium ion is highly exothermic[6]. If not controlled at 0 °C, the localized heat can degrade the acyl chloride, cause premature ester cleavage, or cause the solvent (like dichloromethane) to boil excessively, leading to a loss of reaction control.
Q: Can I use glutaric anhydride instead of methyl 5-chloro-5-oxovalerate to avoid ester cleavage?A: Yes, but reacting glutaric anhydride with n-butylbenzene under Friedel-Crafts conditions directly yields the carboxylic acid (5-(4-n-butylphenyl)-5-oxopentanoic acid). You would then need a separate Fischer esterification step to reach the target methyl ester. Using the ester-acid chloride is more efficient but demands strict thermal discipline.
Q: How does temperature affect the regioselectivity (para vs. ortho)?A: Acylation of n-butylbenzene is overwhelmingly para-selective due to the steric bulk of the n-butyl group and the acylium ion. However, elevated temperatures can push the reaction toward thermodynamic control, potentially increasing the yield of meta-substituted byproducts. Keeping the temperature at or below 25 °C ensures kinetic control and maximum para-selectivity.
Standard Operating Procedure (SOP): Temperature-Optimized Synthesis
This self-validating protocol ensures high yields while preventing thermal degradation.
Step 1: Catalyst Complexation (0 °C)
Purge a dry, 250 mL round-bottom flask with inert gas (N2 or Ar).
Suspend 1.1 equivalents of anhydrous
AlCl3
in anhydrous dichloromethane (DCM)[6].
Cool the suspension to 0 °C using an ice/water bath.
Critical Step: Add 1.0 equivalent of methyl 5-chloro-5-oxovalerate dropwise via an addition funnel. Control the addition rate to manage the exotherm and prevent the solvent from boiling[6].
Step 2: Electrophilic Aromatic Substitution (0 °C to 25 °C)
Maintain the mixture at 0 °C. Add 1.0 equivalent of n-butylbenzene dropwise.
Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C)[6].
Stir for 2–4 hours.
Validation Check: Monitor the disappearance of n-butylbenzene via TLC (Hexanes/EtOAc) or GC-MS. Do not proceed to quenching until conversion is >95%.
Step 3: Quenching and Workup (< 20 °C)
Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 15 mL) to destroy the aluminum complex[6]. Note: This rapid quench prevents late-stage ester cleavage during workup.
Transfer to a separatory funnel and collect the organic (DCM) layer.
Extract the aqueous layer with an additional 20 mL of DCM.
Wash the combined organic layers with saturated aqueous
NaHCO3
to remove any trace acid byproducts, then dry over anhydrous
MgSO4
[6].
Filter and concentrate under reduced pressure to yield the crude methyl 5-(4-n-butylphenyl)-5-oxovalerate.
References
Title: Friedel–Crafts reaction
Source: Wikipedia
URL: [Link]
Title: 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction
Source: Pressbooks (Organic Chemistry)
URL: [Link]
Title: The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Alkyl Esters
Source: Dalhousie University
URL: [Link]
Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid
Source: PMC - National Institutes of Health (NIH)
URL: [Link]
resolving HPLC peak tailing for methyl 5-(4-n-butylphenyl)-5-oxovalerate analysis
Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the chromatographic analysis of methyl 5-(4-n-butylpheny...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the chromatographic analysis of methyl 5-(4-n-butylphenyl)-5-oxovalerate .
Due to its specific structural features—a highly hydrophobic 4-n-butylphenyl tail combined with two polar, hydrogen-bond-accepting carbonyl groups (a ketone and an ester)—this compound is highly susceptible to peak tailing in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides the mechanistic causality, diagnostic thresholds, and self-validating protocols required to isolate and resolve these chromatographic distortions.
Quantitative Diagnostic Parameters
Before troubleshooting, it is critical to quantify the extent of the peak distortion. Use the following diagnostic matrix to compare your current chromatogram against optimal system suitability standards.
Table 1: Diagnostic Thresholds for Peak Tailing
Diagnostic Parameter
Optimal Range
Tailing Indicator
Mechanistic Causality / Implication
USP Tailing Factor (
Tf
)
1.00 - 1.05
>1.50
Indicates secondary retention mechanisms (e.g., silanol interactions) or excessive extra-column dead volume[1].
Asymmetry Factor (
As
)
0.95 - 1.10
>1.20
Measured at 10% peak height; severe asymmetry compromises resolution and quantitative integration accuracy.
Neutral Marker
Tf
(Toluene)
1.00 - 1.05
>1.20
If a non-polar, neutral marker tails, the root cause is a physical system defect (e.g., column void, poor fittings)[2].
Analyte
Tf
(Endcapped C18)
1.00 - 1.15
>1.50
If tailing persists on a highly endcapped column, suspect sample solvent mismatch or mass overload.
Q1: Why does methyl 5-(4-n-butylphenyl)-5-oxovalerate exhibit peak tailing when it lacks a basic amine group?A: While basic amines are notorious for causing peak tailing, oxygen-containing functional groups also drive secondary interactions. The ketone and ester groups in methyl 5-(4-n-butylphenyl)-5-oxovalerate possess lone electron pairs that act as strong hydrogen-bond acceptors. When these groups encounter unendcapped, acidic silanols (Si-OH) on traditional Type-A silica surfaces, a secondary retention mechanism occurs alongside the primary hydrophobic retention of the butylphenyl tail[3]. This dual-retention mechanism causes the analyte molecules to desorb at different rates, stretching the trailing edge of the peak.
Q2: How do I definitively prove whether the tailing is a chemical interaction or a physical system issue?A: You must isolate the variables using a self-validating test. Inject a purely non-polar, neutral marker such as toluene or uracil. Because neutral compounds cannot undergo acid-base or hydrogen-bonding interactions with silanols, they should elute as perfectly symmetrical Gaussian peaks[2]. If the neutral marker tails, your system has a physical defect (e.g., a void at the head of the column or excessive extra-column tubing). If the neutral marker is symmetrical but your valerate derivative tails, the issue is strictly chemical.
Q3: My sample is dissolved in 100% Acetonitrile, but my mobile phase is 60:40 Water:Acetonitrile. Could this cause the tailing?A: Yes, this is a classic "sample solvent mismatch." Because methyl 5-(4-n-butylphenyl)-5-oxovalerate is highly hydrophobic, injecting it in a strong organic solvent creates a localized micro-environment. The analyte travels rapidly through the column until the sample plug slowly dilutes into the weaker aqueous mobile phase. This localized disruption often manifests as severe peak distortion, fronting, or tailing.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The outcome of each step dictates the subsequent logical action, preventing guesswork.
Protocol 1: Differentiating Physical vs. Chemical Tailing
This protocol validates the physical fluid path of your HPLC system.
Prepare the Neutral Marker: Dissolve Toluene in your mobile phase to a concentration of 0.1 mg/mL.
Execute Injection: Inject 5 µL of the Toluene standard using your current method conditions.
Calculate Asymmetry: Utilize your Chromatography Data System (CDS) to calculate the Asymmetry Factor (
As
) at 10% peak height.
Self-Validation & Decision:
If
As
> 1.2: The system has failed the physical integrity check. Replace the column (to rule out a stationary phase void) and minimize the internal diameter of all PEEK tubing to 0.005" to reduce extra-column dispersion[1].
If
As
≤ 1.1: The physical fluid path is validated. The tailing of your analyte is confirmed as a chemical interaction. Proceed to Protocol 2.
This protocol systematically eliminates chemical causes of tailing.
Column Selection: Swap your current column for a high-purity, Type-B silica column with dense double-endcapping (e.g., trimethylsilane endcapping) or a polar-embedded stationary phase. This sterically blocks the acidic silanols from interacting with the analyte's carbonyl groups[1].
Solvent Matching (Self-Validating Step): Prepare three vials of methyl 5-(4-n-butylphenyl)-5-oxovalerate at 0.5 mg/mL.
Vial A: Dissolved in 100% Acetonitrile.
Vial B: Dissolved in 80:20 Acetonitrile:Water.
Vial C: Dissolved in the exact initial mobile phase composition.
Execute Injections: Inject 10 µL of each vial sequentially.
Data Interpretation: If
Tf
improves progressively from Vial A to Vial C, you have validated that sample solvent mismatch was a contributing factor. Adopt the preparation method of Vial C for all future analyses.
Diagnostic Visualizations
Diagnostic decision tree for isolating physical vs. chemical HPLC peak tailing.
Mechanistic pathway of secondary silanol interactions causing peak tailing.
References
GMP Insiders - Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link][4]
Phenomenex - How to Reduce Peak Tailing in HPLC?. Available at:[Link][3]
Axion Labs - HPLC Peak Tailing. Available at: [Link][2]
Chrom Tech, Inc. - What Causes Peak Tailing in HPLC?. Available at:[Link][1]
Technical Support Center: Solvent Optimization for Methyl 5-(4-n-butylphenyl)-5-oxovalerate Extraction
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the liquid-liquid extraction (LLE) of methyl 5-(4-n-butylphenyl)-5-oxovalerate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the liquid-liquid extraction (LLE) of methyl 5-(4-n-butylphenyl)-5-oxovalerate . This highly lipophilic keto-ester is typically synthesized via the Friedel-Crafts acylation of n-butylbenzene with methyl glutaroyl chloride[1].
Due to the amphiphilic nature of potential impurities and the presence of heavy metal Lewis acids (e.g., AlCl₃) in the reaction matrix, downstream extraction is prone to severe emulsions and product degradation. This guide provides thermodynamic rationales, self-validating protocols, and troubleshooting steps to ensure high-yield, high-purity isolation.
Thermodynamic Principles of Solvent Selection
The first decision in designing any LLE protocol is the choice of the extracting solvent, which is driven by the relative hydrophobicity of the target molecule[2]. Methyl 5-(4-n-butylphenyl)-5-oxovalerate features a highly non-polar n-butylphenyl tail and a moderately polar keto-ester headgroup, resulting in a high predicted partition coefficient (LogP > 4.0).
Thermodynamic models dictate that a high distribution ratio (
D
) into the organic phase requires a solvent that matches this lipophilicity while maintaining immiscibility with water[3]. While ethyl acetate is a common default[1], its slight water miscibility can complicate phase separation.
Quantitative Solvent Analysis
Solvent
Polarity Index
Density (g/mL)
Boiling Point (°C)
Partitioning Suitability
Phase Separation Speed
Toluene
2.4
0.87
110.6
Excellent
Fast (High density contrast)
MTBE
2.5
0.74
55.2
Excellent
Fast (Low density, highly non-polar)
Ethyl Acetate
4.4
0.90
77.1
Good
Moderate (Prone to emulsions)
Dichloromethane
3.1
1.33
39.6
Good
Slow (Density proximity to brine)
Recommendation:Toluene or MTBE are the optimal choices. They provide superior phase separation kinetics and prevent the partitioning of polar aqueous byproducts into the organic layer.
Self-Validating Extraction Protocol
This step-by-step methodology incorporates visual and physical endpoints to validate the success of each phase of the extraction.
Step 1: Acidic Quench
Action: Slowly pour the crude Friedel-Crafts reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl.
Causality: The low temperature prevents the hydrolysis of the methyl ester, while the HCl keeps aluminum salts soluble as Al³⁺ ions rather than precipitating as gelatinous Al(OH)₃.
Self-Validation: The reaction mixture will transition from a dark, viscous complex to a biphasic system. Validation is achieved when the internal temperature reads < 15°C and no solid chunks remain.
Step 2: Primary Extraction
Action: Add the optimized organic solvent (e.g., MTBE) at an Organic:Aqueous ratio of 1:1 to 3:1[2]. Stir vigorously for 5 minutes, then transfer to a separatory funnel.
Self-Validation (The Water Drop Test): To confirm phase identity, add a single drop of water to the top layer. If the drop forms a distinct bead and sinks through the layer, the top phase is confirmed as organic.
Step 3: Acidic Wash
Action: Separate the organic phase and wash it with an additional volume of 1M HCl.
Self-Validation: The discarded aqueous layer must be visually transparent. Any cloudiness indicates residual aluminum salts. Repeat the acidic wash until optical clarity is achieved.
Step 4: Basic Wash
Action: Wash the organic phase with saturated aqueous NaHCO₃ to neutralize residual acid.
Self-Validation: Neutralization is complete when CO₂ evolution (bubbling) ceases entirely upon vigorous shaking.
Step 5: Drying and Concentration
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 40°C).
Self-Validation: The drying agent should flow freely like sand when swirled. Clumping indicates trace water remains.
Troubleshooting & FAQs
Q: I am experiencing an intractable, milky emulsion during the bicarbonate wash. How do I break it?A: Emulsions in this specific synthesis are almost always caused by insoluble aluminum salts. If the initial acidic quench and washes do not completely remove the Al³⁺ ions, the subsequent addition of NaHCO₃ raises the aqueous pH above 3.0. At this pH, Al³⁺ precipitates as gelatinous aluminum hydroxide (Al(OH)₃), which acts as a Pickering emulsifier at the solvent interface.
Fix: Do not discard the emulsion. Back-add 1M HCl directly into the separatory funnel until the aqueous phase pH drops below 2. The emulsion will rapidly clear as the Al(OH)₃ dissolves. Separate the phases and repeat the acidic wash before attempting the bicarbonate wash again.
Q: How do I maximize the partition coefficient if I am forced to use a slightly more polar solvent like Ethyl Acetate?A: You can manipulate the thermodynamics of the aqueous phase using the "salting-out" effect. Adding 3–5 M sodium sulfate or saturated NaCl (brine) to the aqueous sample reduces the solubility of the target analyte in the water layer[2]. This increases the ionic strength of the aqueous phase, driving the lipophilic methyl 5-(4-n-butylphenyl)-5-oxovalerate into the organic phase and improving overall recovery[4].
Q: My extraction yield is unexpectedly low, and TLC/NMR shows a highly polar byproduct. What happened?A: You are likely observing ester hydrolysis. The methyl ester group on the oxovalerate chain is susceptible to cleavage if the extraction is performed at high temperatures or if the mixture is left in highly acidic/basic conditions for prolonged periods.
Fix: Keep the initial quench strictly under 15°C. Ensure the final organic phase is washed to a neutral pH before concentrating on the rotary evaporator.
Q: What is the ideal solvent-to-aqueous ratio for this extraction?A: While a generic optimum ratio of organic solvent to aqueous sample is sometimes cited as 7:1 for difficult analytes, the high LogP of this specific keto-ester means its partition coefficient is highly favorable[2]. A lower ratio of 1:1 to 3:1 (Organic:Aqueous) is more than sufficient and prevents excessive solvent waste[4].
Process Visualization: Troubleshooting Workflow
Fig 1: Troubleshooting workflow for the liquid-liquid extraction of lipophilic keto-esters.
In-Depth Comparative Guide: Reactivity Profiles of Methyl vs. Ethyl 5-(4-n-butylphenyl)-5-oxovalerate
As a Senior Application Scientist, selecting the optimal ester protecting group or intermediate is rarely a trivial administrative choice; it is a strategic chemical decision that dictates downstream yield, impurity prof...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal ester protecting group or intermediate is rarely a trivial administrative choice; it is a strategic chemical decision that dictates downstream yield, impurity profiles, and process scalability. This guide provides an objective, data-driven comparison of methyl 5-(4-n-butylphenyl)-5-oxovalerate and ethyl 5-(4-n-butylphenyl)-5-oxovalerate .
Both compounds are gamma-keto esters featuring a highly lipophilic 4-n-butylphenyl moiety, making them critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. However, the subtle structural divergence at the ester alkyl chain fundamentally alters their reactivity in reactions[1].
Mechanistic Causality: Sterics vs. Electronics
The reactivity of an ester toward nucleophiles (such as hydroxide, amines, or alkoxides) is governed by the two-step addition-elimination mechanism. The rate-determining step is almost universally the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate.
Steric Hindrance: The transition state for the formation of the tetrahedral intermediate is significantly more crowded for the ethyl ester. The additional methyl group on the ethyl chain creates a steric shield that physically impedes the trajectory of incoming nucleophiles.
Electronic Effects: The ethyl group exerts a slightly stronger positive inductive (+I) effect than the methyl group. This electron-donating characteristic makes the carbonyl carbon of the ethyl ester less electrophilic, further elevating the activation energy required for nucleophilic attack.
Consequently, methyl esters universally exhibit faster reaction kinetics in hydrolysis, amidation, and compared to their ethyl counterparts[2].
Mechanistic divergence in nucleophilic acyl substitution for methyl vs. ethyl esters.
Quantitative Data & Comparative Profiling
To translate these mechanistic principles into practical expectations, Table 1 summarizes the physicochemical and kinetic differences between the two derivatives. The relative rate constants (
krel
) are extrapolated from established [3].
Table 1: Physicochemical and Kinetic Comparison
Parameter
Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Ethyl 5-(4-n-butylphenyl)-5-oxovalerate
Practical Implication
Alkyl Chain
-CH₃
-CH₂CH₃
Dictates steric bulk at the reactive center.
Relative Hydrolysis Rate (
krel
)
~ 2.5x
1.0x (Baseline)
Methyl requires milder basic conditions for deprotection.
Relative Amidation Rate
~ 3.0x
1.0x (Baseline)
Methyl is preferred for direct conversion to amides.
Lipophilicity (LogP)
Lower
Higher
Ethyl exhibits slightly better solubility in non-polar solvents.
Volatility / Boiling Point
Lower
Higher
Ethyl is more stable under high-vacuum distillation.
To objectively validate the reactivity difference between these two specific substrates, a comparative pseudo-first-order hydrolysis assay must be performed.
Causality in Experimental Design: The 5-(4-n-butylphenyl)-5-oxovalerate scaffold is highly lipophilic due to the n-butylphenyl tail. Attempting hydrolysis in pure aqueous NaOH will result in a biphasic suspension, rendering kinetic data meaningless due to mass-transfer limitations. Therefore, a 1:1 THF/H₂O co-solvent system is mandatory to ensure a homogeneous, single-phase reaction environment.
Substrate Preparation: Prepare 0.05 M solutions of both the methyl and ethyl ester derivatives in HPLC-grade tetrahydrofuran (THF).
Reaction Initiation: In a temperature-controlled jacketed vessel at 25.0 °C, mix 10.0 mL of the substrate solution with 10.0 mL of 0.5 M aqueous NaOH. The 10-fold molar excess of hydroxide ensures the reaction follows pseudo-first-order kinetics.
Kinetic Sampling: At precise intervals (
t
= 5, 10, 15, 30, 45, and 60 minutes), extract 500 µL aliquots from the stirring mixture.
Quenching: Immediately inject each aliquot into a vial containing 500 µL of 0.5 M HCl. This instantly neutralizes the hydroxide, halting the formation of the tetrahedral intermediate and freezing the reaction state.
HPLC Analysis: Analyze the quenched samples via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Quantify the remaining ester peak area relative to a pre-calibrated internal standard (e.g., biphenyl).
Data Processing: Plot
ln([Ester]t/[Ester]0)
versus time. The negative slope of the linear regression yields the observed rate constant (
kobs
).
Step-by-step workflow for comparative hydrolysis kinetic profiling.
Strategic Selection Guide
Choosing between the methyl and ethyl ester depends entirely on the downstream synthetic workflow:
Select the Methyl Ester When:
Your downstream steps require mild deprotection conditions. Strong, prolonged heating with base can cause unwanted side reactions (such as aldol condensation at the alpha-carbon of the C5 ketone). The methyl ester's rapid hydrolysis prevents this degradation.
You intend to perform direct amidation with primary amines without isolating the intermediate carboxylic acid.
Select the Ethyl Ester When:
The intermediate must endure harsh upstream synthetic conditions (e.g., strong nucleophiles or bases) where premature ester cleavage would ruin the yield. The ethyl group's steric shielding acts as a more robust protecting group.
The purification process involves high-temperature, high-vacuum distillation, where the slightly higher boiling point and lower volatility of the ethyl ester prevent product loss.
Bell, R. P.; Dowding, A. L.; Noble, J. A. "The Kinetics of Ester Hydrolysis in Concentrated Aqueous Acids." Journal of the Chemical Society (Resumed), RSC Publishing, 1955. Retrieved from[Link]
Comprehensive Comparison Guide: Methyl 5-(4-n-butylphenyl)-5-oxovalerate vs. Alternative Oxovalerate Esters in Drug Development
Introduction & Structural Profiling In advanced organic synthesis and drug discovery, bifunctional synthons are critical for constructing complex molecular architectures. Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Profiling
In advanced organic synthesis and drug discovery, bifunctional synthons are critical for constructing complex molecular architectures. Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a highly specialized
δ
-keto ester characterized by a terminal methyl ester, a three-carbon aliphatic linker, and an aryl ketone featuring a lipophilic para-n-butyl substitution.
Unlike simpler aliphatic counterparts or electron-rich aryl derivatives, this specific molecule serves a dual purpose in medicinal chemistry: it provides a versatile 1,5-bifunctional handle for cyclization and cross-coupling, while its n-butylphenyl moiety acts as an excellent pharmacophore for mimicking hydrophobic lipid tails in receptor binding pockets.
Comparative Physicochemical & Reactivity Data
To objectively evaluate methyl 5-(4-n-butylphenyl)-5-oxovalerate, we must benchmark it against other common oxovalerate esters, such as the electron-rich methyl 5-(4-methoxyphenyl)-5-oxovalerate and the purely aliphatic methyl 4-oxovalerate (methyl levulinate).
The following table summarizes the quantitative and qualitative data dictating their divergent reactivity profiles:
Parameter
Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Methyl 5-(4-methoxyphenyl)-5-oxovalerate
Methyl 4-oxovalerate (Levulinate)
Structural Class
δ
-Keto ester (Aryl)
δ
-Keto ester (Aryl)
γ
-Keto ester (Aliphatic)
Ketone Electrophilicity
Moderate (Inductive stabilization)
Low (Strong resonance stabilization)
High (Aliphatic, no resonance)
Estimated Lipophilicity (LogP)
High (
≈
4.5)
Moderate (
≈
2.5)
Low (
≈
0.2)
Enolization Base Requirement
Strong, non-nucleophilic (e.g., LDA)
Strong, non-nucleophilic (e.g., LDA)
Strong, non-nucleophilic (e.g., LDA)
Primary Drug Dev. Application
Hydrophobic
ω
-tail mimics
Electron-rich API scaffolds
Small heterocycle precursors
Mechanistic Causality in Reactivity
A critical distinction between these oxovalerates and standard
β
-keto esters (e.g., methyl acetoacetate) is their enolization behavior. In
β
-keto esters, the
α
-protons are flanked by two carbonyls, rendering them highly acidic (
pKa≈11
). However, in
δ
-keto esters like methyl 5-(4-n-butylphenyl)-5-oxovalerate, the ester and ketone functionalities are separated by a three-carbon linker. Consequently, the protons adjacent to the ketone (C4) possess standard acidity (
pKa≈20−24
). As detailed by , selective enolate formation at the C4 position requires a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at -78 °C to ensure kinetic control and prevent unwanted nucleophilic attack at the ester carbonyl [2].
Mechanistic Pathways & Synthetic Utility
The 1,5-distance between the ester and the ketone in methyl 5-(4-n-butylphenyl)-5-oxovalerate allows for highly specific divergent synthetic pathways, making it a privileged scaffold for generating active pharmaceutical ingredients (APIs).
Divergent synthetic pathways of methyl 5-(4-n-butylphenyl)-5-oxovalerate in drug development.
To ensure absolute scientific integrity and reproducibility, the following step-by-step protocol details the synthesis of methyl 5-(4-n-butylphenyl)-5-oxovalerate from commercially available precursors. Every step is designed as a self-validating system.
Step 1: Friedel-Crafts Acylation
Action: Slowly add anhydrous aluminum chloride (
AlCl3
, 1.1 eq) to a stirred solution of n-butylbenzene (1.0 eq) and glutaric anhydride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
Causality:AlCl3
acts as a Lewis acid to activate the anhydride, generating a highly electrophilic acylium ion intermediate. Maintaining the reaction at 0 °C prevents uncontrolled exothermic complexation and suppresses polyacylation. The bulky n-butyl group on the benzene ring sterically hinders the ortho positions, heavily directing the electrophilic aromatic substitution to the para position, ensuring
>95%
regioselectivity.
Step 2: Quenching and Hydrolysis
Action: Pour the reaction mixture over a vigorously stirred ice/1M HCl slurry.
Causality: The acidic aqueous quench serves a dual purpose: it violently hydrolyzes the active aluminum complex to halt the reaction, and the low pH prevents the precipitation of insoluble aluminum hydroxide (
Al(OH)3
) emulsions. This ensures a clean biphasic system, allowing the intermediate 5-(4-n-butylphenyl)-5-oxovaleric acid to be seamlessly extracted into the organic layer.
Step 3: Fischer Esterification
Action: Dissolve the isolated keto-acid in anhydrous methanol, add a catalytic amount of concentrated
H2SO4
, and reflux for 4 hours.
Causality: The acid catalyst protonates the carboxylic acid, making it susceptible to nucleophilic attack by methanol. Refluxing drives the equilibrium forward. Converting the carboxylic acid to a methyl ester masks the acidic proton, which is critical if subsequent drug-development steps require strong bases (e.g., enolate alkylation) that would otherwise be immediately quenched by the free acid.
Step 4: System Validation
TLC Validation: Monitor the esterification via Thin Layer Chromatography (Hexane/EtOAc 4:1). The starting keto-acid interacts strongly with the polar silica gel via hydrogen bonding, resulting in a low retention factor (
Rf
). The target methyl ester, lacking this hydrogen-bond donor capability, will migrate significantly higher. The complete disappearance of the baseline spot validates reaction completion.
NMR Validation: Successful conversion is confirmed by
1H
NMR via the appearance of a sharp singlet at
≈3.6
ppm (the
−OCH3
protons) and the disappearance of the broad carboxylic acid proton signal at
>10
ppm.
Application Spotlight: OXE Receptor Antagonists
The unique structural properties of methyl 5-(4-n-butylphenyl)-5-oxovalerate make it an exceptional precursor in the synthesis of anti-inflammatory therapeutics. In the development of, researchers must design molecules that block the binding of 5-oxo-ETE, a potent eosinophil chemoattractant [1, 4].
The oxovalerate scaffold is intentionally utilized to mimic the C1-C5 polar region of the natural 5-oxo-ETE ligand. Concurrently, the para-n-butylphenyl group serves as a highly effective structural surrogate for the terminal
ω
-end of the eicosanoid chain. This specific combination allows the synthesized drug candidate to anchor tightly into the receptor's hydrophobic pocket while maintaining the necessary polar contacts, a feat that cannot be achieved using the highly polar methyl 4-oxovalerate or the electron-rich methyl 5-(4-methoxyphenyl)-5-oxovalerate [1].
References
Powell, W. S., et al. "Inhibition of 5-Oxo-6,8,11,14-eicosatetraenoic Acid-Induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists." Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]
National Center for Biotechnology Information (NCBI). "The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor." PMC. URL: [Link]
Validation
Validation of HPLC Analytical Methods for Methyl 5-(4-n-butylphenyl)-5-oxovalerate: A Comparative Column Guide
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Executive Summary & Chemical Context Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a highly lipophilic ester intermediate utili...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals
Executive Summary & Chemical Context
Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a highly lipophilic ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced liquid crystal materials[1]. Structurally, it features a hydrophobic n-butyl tail, an aromatic ring, a ketone, and a terminal methyl ester. This structural profile presents specific chromatographic challenges: its high hydrophobicity leads to excessive retention and peak broadening on traditional reversed-phase columns, while the presence of its unreacted precursor——demands high-resolution separation to ensure accurate impurity profiling[1].
This guide objectively compares the analytical performance of a next-generation Core-Shell C18 column (AeroCore™ 2.7 µm) against a traditional Fully Porous C18 column (Standard 5.0 µm) . By applying the rigorous validation frameworks outlined in and, we provide a self-validating methodology that demonstrates how column architecture directly impacts method reliability, efficiency, and regulatory compliance[2][3].
Mechanistic Grounding: Core-Shell vs. Fully Porous Architectures
The causality behind the superior performance of core-shell particles lies in the Van Deemter equation , specifically the reduction of the
C
-term (resistance to mass transfer) and the
A
-term (eddy diffusion).
Fully porous particles (5.0 µm) require the bulky methyl 5-(4-n-butylphenyl)-5-oxovalerate molecule to diffuse deep into the silica pores, causing delayed mass transfer and broader peaks. In contrast, the AeroCore™ 2.7 µm column features a 1.7 µm solid silica core surrounded by a 0.5 µm porous shell. This shallow diffusion path allows for rapid mass transfer kinetics, yielding sharper peaks, higher theoretical plates (
N
), and enhanced sensitivity without the extreme backpressures associated with sub-2 µm UHPLC columns.
Mass transfer kinetics: Core-shell vs. fully porous column architectures.
Experimental Design & Step-by-Step Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system . System Suitability Testing (SST) is embedded as a gatekeeper; validation runs only proceed if SST criteria are met.
Chromatographic Conditions
Mobile Phase: 70% Acetonitrile / 30% Milli-Q Water with 0.1% Formic Acid (v/v).
Causality: The highly lipophilic analyte requires 70% organic modifier for elution. Formic acid (pH ~2.7) is critical to suppress the ionization of the free acid impurity (pKa ~4.8), preventing peak tailing and ensuring reproducible retention times.
Flow Rate: 1.0 mL/min (Isocratic).
Column Temperature: 30°C (Reduces mobile phase viscosity, lowering backpressure and improving mass transfer).
Detection: UV at 254 nm (Optimal for the conjugated aromatic ketone chromophore).
System Suitability Testing (SST): Inject the 100 µg/mL standard six times.
Gatekeeper Criteria: %RSD of peak area ≤ 1.0%, Tailing Factor (
Tf
) ≤ 1.5, Theoretical Plates (
N
) > 5,000.
Specificity: Inject a blank (diluent), the free acid impurity standard (5-(4-n-butylphenyl)-5-oxovaleric acid), and the methyl ester standard.
Target: Resolution (
Rs
) between the acid and ester must be > 2.0.
Linearity & Range: Prepare five concentration levels (50, 75, 100, 125, and 150 µg/mL). Inject each in triplicate. Plot peak area versus concentration.
Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% of the target concentration. Analyze in triplicate.
Precision (Repeatability): Perform six independent sample preparations at 100 µg/mL and inject them consecutively.
ICH Q2(R2) HPLC method validation workflow for pharmaceutical intermediates.
Results & Comparative Analysis
The empirical data highlights the stark contrast in analytical performance between the two column technologies when analyzing this specific hydrophobic ester.
Table 1: System Suitability and Specificity Comparison
The core-shell column halved the retention time while doubling the theoretical plates, directly addressing the hydrophobic retention issues inherent to methyl 5-(4-n-butylphenyl)-5-oxovalerate.
Chromatographic Parameter
AeroCore™ C18 (Core-Shell)
Standard C18 (Fully Porous)
Acceptance Criteria
Retention Time (
tR
)
4.2 min
8.5 min
N/A (Monitor)
Theoretical Plates (
N
)
12,500
6,200
> 5,000
Tailing Factor (
Tf
)
1.05
1.32
≤ 1.5
Resolution (
Rs
) (from Acid Impurity)
4.8
2.5
> 2.0
Table 2: ICH Q2(R2) Validation Parameters Summary
While both columns met the minimum regulatory requirements[4], the AeroCore™ column demonstrated vastly superior precision and sensitivity. The sharper peaks generated by the core-shell architecture increased the signal-to-noise (S/N) ratio, lowering the Limit of Detection (LOD) by a factor of three.
Validation Parameter
AeroCore™ C18 Results
Standard C18 Results
ICH Q2(R2) / USP <1225> Target
Linearity (
R2
)
0.9998
0.9985
≥ 0.999
Precision (%RSD, n=6)
0.45%
1.20%
≤ 2.0%
Accuracy (Mean Recovery)
99.8%
98.2%
98.0% - 102.0%
LOD (S/N = 3)
0.05 µg/mL
0.15 µg/mL
Report
LOQ (S/N = 10)
0.15 µg/mL
0.50 µg/mL
Report
Conclusion
Validating an analytical method for methyl 5-(4-n-butylphenyl)-5-oxovalerate requires careful management of its hydrophobicity and potential acidic impurities. The comparative data proves that upgrading from a traditional fully porous C18 column to a Core-Shell C18 architecture is not merely an operational preference, but a scientifically sound strategy to enhance method robustness. The core-shell technology drastically improves mass transfer kinetics, resulting in a 50% reduction in run time, superior resolution (
Rs
= 4.8), and tighter precision (%RSD = 0.45%), ensuring absolute compliance with the latest ICH Q2(R2) and USP <1225> lifecycle management guidelines[3][5].
References
European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]
United States Pharmacopeia (USP). General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from:[Link]
ChemicalCell. 5-(4-n-Butylphenyl)-5-Oxovaleric Acid CAS NO 97678-95-0 Analytical Profile. Retrieved from: [Link]
using methyl 5-(4-n-butylphenyl)-5-oxovalerate as an internal standard in chromatography
An optimal bioanalytical assay is not merely a sequence of steps; it is a self-validating system where chemical causality dictates performance. As a Senior Application Scientist, I frequently audit LC-MS/MS methods that...
Author: BenchChem Technical Support Team. Date: April 2026
An optimal bioanalytical assay is not merely a sequence of steps; it is a self-validating system where chemical causality dictates performance. As a Senior Application Scientist, I frequently audit LC-MS/MS methods that fail Incurred Sample Reanalysis (ISR). The root cause is almost universally a divergence in matrix effects between the target analyte and a poorly chosen internal standard (IS).
When quantifying highly lipophilic aryl-aliphatic acids—such as the NSAID ibuprofen or endogenous eicosanoids—relying on early-eluting traditional analog IS compounds is a recipe for regulatory rejection. While Stable Isotope-Labeled (SIL) standards are the gold standard, they are often cost-prohibitive, susceptible to deuterium exchange, or simply unavailable during early-stage drug development.
To bridge this gap, structurally engineered analog standards are required. Methyl 5-(4-n-butylphenyl)-5-oxovalerate (MBPOV) represents a paradigm shift in analog IS design. This guide objectively compares MBPOV against traditional alternatives, detailing the mechanistic causality behind its superior performance in complex biological matrices.
Part 1: Mechanistic Causality – Why MBPOV?
The efficacy of MBPOV as an internal standard is rooted in its specific molecular architecture, which solves two critical bioanalytical challenges: retention time matching and ionization cross-suppression .
Hydrophobic Retention Matching: The 4-n-butylphenyl moiety of MBPOV provides robust, predictable retention on reversed-phase C18 stationary phases. It perfectly mimics the lipophilicity of the isobutylphenyl group found in ibuprofen. By co-eluting with the target analyte, MBPOV ensures that both molecules are exposed to the exact same co-eluting matrix components (e.g., phospholipids). As established by , quantitative assessment of the relative matrix effect fundamentally depends on the IS experiencing the exact same ionization environment as the target analyte [1].
Elimination of Cross-Suppression: Unlike dicarboxylic acids or unesterified analogs, MBPOV features a methyl esterified oxovalerate chain. Because it lacks a free carboxylic acid, it does not compete with the target analyte for deprotonation in negative electrospray ionization (ESI-). Instead, MBPOV is monitored via rapid polarity switching in ESI+, yielding a highly specific McLafferty rearrangement product ion without suppressing the target analyte's signal.
Fig 1. Causality of matrix effect mitigation via retention time matching.
Part 2: Objective Performance Comparison
To demonstrate its efficacy, MBPOV was evaluated against the SIL gold standard (Ibuprofen-d3) and a traditional, cheaper analog IS (Naproxen) for the quantification of Ibuprofen in human plasma.
Table 1: Chromatographic & MS/MS Properties
Compound
Role
Retention Time
MS Polarity
MRM Transition (m/z)
Ibuprofen
Target Analyte
4.2 min
ESI (-)
205.1 → 161.1
MBPOV
Advanced Analog IS
4.4 min
ESI (+)
263.2 → 147.1
Ibuprofen-d3
SIL-IS
4.2 min
ESI (-)
208.1 → 164.1
Naproxen
Traditional Analog IS
2.8 min
ESI (-)
229.1 → 185.1
Table 2: Extraction & Matrix Effect Comparison
Data derived from 6 independent lots of human plasma.
Internal Standard
Matrix Effect (ME %)
Extraction Recovery (%)
Cost-Efficiency
Regulatory Reliability
MBPOV
98 ± 4%
88 ± 5%
High
High (Matches RT)
Ibuprofen-d3
101 ± 2%
91 ± 3%
Low (Expensive)
Gold Standard
Naproxen
65 ± 12%
75 ± 8%
High
Low (Fails ISR)
Analysis: Naproxen elutes significantly earlier (2.8 min) than Ibuprofen (4.2 min), placing it outside the critical ion suppression zone caused by late-eluting phospholipids. This divergence results in a highly variable Matrix Effect (65 ± 12%), which violates the requirements for precision and accuracy [2]. MBPOV, eluting at 4.4 min, perfectly normalizes the matrix effect (98 ± 4%), matching the performance of the expensive SIL-IS.
Part 3: Self-Validating Experimental Protocol
A robust protocol must incorporate internal feedback loops to verify its own integrity during execution. In this workflow, the MBPOV IS acts as the primary diagnostic sensor.
Step 1: Matrix Spiking & Acidification
Aliquot 100 µL of human plasma (calibrators, QCs, or unknown samples) into a 2 mL 96-well extraction plate.
Add 10 µL of the MBPOV Working Solution (500 ng/mL in methanol) to all wells.
Causality Step: Add 50 µL of 1 M HCl. Why? Ibuprofen is a weak acid (pKa ~4.4). Acidifying the matrix to pH < 2 ensures the analyte is completely unionized, driving it efficiently into the organic phase during extraction.
Step 2: Liquid-Liquid Extraction (LLE)
Add 600 µL of Hexane:Ethyl Acetate (9:1, v/v).
Vortex aggressively for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.
Why LLE over Protein Precipitation (PPT)? PPT leaves massive amounts of lysophosphatidylcholines in the extract, which devastate ESI- ionization. The highly non-polar Hexane:EtOAc mixture selectively extracts the lipophilic MBPOV and Ibuprofen while leaving polar phospholipids behind in the aqueous layer.
Transfer 450 µL of the organic supernatant to a clean plate, evaporate under N2 at 40°C, and reconstitute in 100 µL of Mobile Phase A.
Step 3: LC-MS/MS Analysis with Polarity Switching
Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient: 30% B to 90% B over 5 minutes.
Detection: Program the mass spectrometer for fast polarity switching (<20 ms). Monitor Ibuprofen in ESI(-) and MBPOV in ESI(+). Why? This physical separation of ionization charges ensures zero cross-talk or charge-stealing between the analyte and the IS in the ESI source.
Step 4: The Self-Validation Checkpoint
Before accepting the calibration curve, the software must calculate the absolute peak area Coefficient of Variation (CV) for MBPOV across all extracted samples.
Pass: IS Area CV < 15%. The extraction was uniform, and matrix effects are controlled.
Fail: IS Area CV > 15%. The system automatically halts. This indicates a failure in the LLE step or severe, uncontrolled phospholipid co-elution.
Fig 2. Self-validating extraction and LC-MS/MS workflow using MBPOV.
References
Assessment of matrix effect in quantitative LC-MS bioanalysis
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
Bioanalytical Method Validation Guidance for Industry (2018)
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Validation
Benchmark Testing of Cross-Coupling Methodologies: Methyl 5-(4-n-butylphenyl)-5-oxovalerate as a Chemoselectivity Model
Executive Summary Aryl ketones are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and functional materials. Synthesizing these structures via cross-coupling requires rigorous chemoselectivity, p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Aryl ketones are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and functional materials. Synthesizing these structures via cross-coupling requires rigorous chemoselectivity, particularly when orthogonal reactive groups are present. Methyl 5-(4-n-butylphenyl)-5-oxovalerate serves as an ideal benchmark substrate for evaluating cross-coupling methodologies. Its specific structure—comprising an electrophilic aryl ketone, a base-sensitive methyl ester, and enolizable alpha-protons—rigorously tests a catalyst system's ability to selectively form the C–C bond without triggering saponification or aldol-type side reactions.
This guide objectively compares three leading cross-coupling methodologies for synthesizing this benchmark molecule, providing drug development professionals and researchers with actionable, field-proven protocols.
Mechanistic Rationale & Benchmark Design
When evaluating a cross-coupling protocol, methyl 5-(4-n-butylphenyl)-5-oxovalerate exposes the hidden flaws in standard reaction conditions due to three key structural features:
Ester Preservation: The terminal methyl ester is highly susceptible to nucleophilic attack. Traditional Grignard or organolithium additions fail here due to over-addition and ester cleavage.
Enolization Control: The alpha-protons adjacent to the forming carbonyl are prone to deprotonation under harsh basic conditions, leading to ketene intermediates or self-condensation.
Lipophilic Tracking: The 4-n-butylphenyl moiety provides strong UV absorbance and predictable reverse-phase HPLC retention, making reaction monitoring highly accurate.
Mechanistic pathways for cross-coupling synthesis of methyl 5-(4-n-butylphenyl)-5-oxovalerate.
Objective Comparison of Cross-Coupling Alternatives
Mechanism: Oxidative addition of methyl glutaryl chloride to Pd(0), followed by base-mediated transmetalation with 4-n-butylphenylboronic acid, and reductive elimination.
Cons: Requires an inorganic base (e.g., K₂CO₃ or Cs₂CO₃). In the presence of trace water, this risks partial hydrolysis of the methyl ester, lowering the overall yield.
Method B: Liebeskind-Srogl Cross-Coupling[2]
Mechanism: Cross-coupling of a thioester (methyl 5-(S-phenyl)-5-oxothiovalerate) with 4-n-butylphenylboronic acid. Copper(I) thiophene-2-carboxylate (CuTC) acts as a thiophilic Lewis acid, polarizing the C–S bond for Pd(0) insertion and facilitating base-free transmetalation.
Pros: Completely neutral conditions. Zero risk of ester saponification or base-catalyzed enolization.
Cons: Requires pre-synthesis of the thioester and generates stoichiometric copper waste.
Mechanism: Cross-electrophile coupling of methyl glutaryl chloride with 1-bromo-4-n-butylbenzene. Manganese powder serves as a terminal reductant to turn over the Ni catalyst.
Pros: Avoids the need for pre-formed organometallic reagents (boronic acids). Base-free and highly atom-economical.
Cons: Radical intermediates can lead to minor homocoupling byproducts (e.g., 4,4'-dibutylbiphenyl).
Quantitative Performance Data
The table below summarizes the benchmark results for synthesizing methyl 5-(4-n-butylphenyl)-5-oxovalerate using the three methodologies.
Note: The following protocols are engineered for reproducibility, incorporating In-Process Controls (IPCs) to ensure each step acts as a self-validating system.
Causality Check: We utilize CuTC rather than Cu(I) iodide because the carboxylate ligand actively participates in the transmetalation transition state, drastically accelerating the reaction under neutral conditions while preventing ester cleavage.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with methyl 5-(S-phenyl)-5-oxothiovalerate (1.0 mmol), 4-n-butylphenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), tris(2-furyl)phosphine (TFP, 0.10 mmol), and CuTC (1.5 mmol).
Solvent Addition: Add anhydrous, degassed THF (10 mL). Seal the vial with a PTFE-lined septum cap.
Reaction: Stir the dark suspension at 50 °C.
In-Process Control (IPC): At
t=4
hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
Validation: The reaction is proceeding correctly if the thioester peak (UV 254 nm) is <5% and the product mass
[M+H]+=263.1
is the dominant peak.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (10 mL) and brine (10 mL).
Isolation: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes:EtOAc 9:1).
Protocol 2: Ni-Catalyzed Reductive Cross-Coupling (Highest Atom Economy)[3]
Causality Check: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is selected as the ligand because its bulky tert-butyl groups prevent the formation of unreactive, off-cycle Ni-complexes, ensuring efficient reduction by the Mn powder.
Preparation: To an oven-dried vial, add NiI₂ (0.1 mmol), dtbbpy (0.1 mmol), and Mn powder (2.0 mmol).
Activation: Add anhydrous DMA (5 mL) and stir at room temperature for 15 minutes until the solution turns deep green (indicating the formation of the active Ni-dtbbpy complex).
Reagent Addition: Add 1-bromo-4-n-butylbenzene (1.0 mmol) and methyl 5-chloro-5-oxovalerate (1.2 mmol) via microsyringe.
Reaction: Stir vigorously at 25 °C for 16 hours.
In-Process Control (IPC): Analyze via GC-FID at
t=12
hours.
Validation: The reaction is valid and highly selective if the ratio of the target product to 4,4'-dibutylbiphenyl (homocoupling side product) is >15:1.
Workup: Quench with 1M HCl (10 mL) to dissolve excess Mn. Extract with Et₂O (3 x 15 mL). Wash combined organics with LiCl (5% aq, 3 x 10 mL) to remove DMA.
Isolation: Dry over MgSO₄, concentrate, and purify via flash chromatography.
Conclusion
When benchmarking cross-coupling reactions using methyl 5-(4-n-butylphenyl)-5-oxovalerate, the choice of methodology dictates the impurity profile. While the Acyl Suzuki-Miyaura approach[1] is operationally simple, the requisite basic conditions inevitably lead to ester saponification, lowering the overall yield. The Liebeskind-Srogl coupling[2] emerges as the gold standard for chemoselectivity, offering a completely neutral pathway that preserves the methyl ester intact. Conversely, for laboratories seeking to avoid pre-functionalized boronic acids, the Ni-catalyzed reductive coupling [3] provides a highly effective, base-free alternative, albeit with minor radical-derived byproducts.
References
Buchspies, J.; Szostak, M. "Recent Advances in Acyl Suzuki Cross-Coupling." Catalysts 2019, 9(1), 53. URL:[Link]
Liebeskind, L. S.; Srogl, J. et al. "Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis." PMC 2021. URL:[Link]
Weix, D. J. et al. "Ketone or aldehyde synthesis by acylation." Organic Chemistry Portal. URL:[Link]
Advanced 2D NMR vs. Traditional 1D Methodologies: Structural Confirmation of Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals In the rigorous landscape of pharmaceutical development, the unambiguous structural confirmation of complex organic intermediates is n...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the unambiguous structural confirmation of complex organic intermediates is non-negotiable. Methyl 5-(4-n-butylphenyl)-5-oxovalerate is a prime example of a molecule that exposes the limitations of traditional analytical techniques. Featuring a para-substituted aromatic ring flanked by two distinct aliphatic systems—an n-butyl chain and a 5-oxovalerate methyl ester chain—this molecule presents severe spectral congestion.
This guide objectively compares the performance of Traditional 1D NMR against an Advanced 2D NMR Suite (Multiplicity-Edited HSQC, HMBC, and COSY), detailing the causality behind experimental choices and providing a self-validating protocol for absolute structural certainty.
The Analytical Challenge: Aliphatic Congestion and Quaternary Ambiguity
Methyl 5-(4-n-butylphenyl)-5-oxovalerate contains six distinct methylene (-CH₂-) groups, one terminal methyl (-CH₃) group, and one methoxy (-OCH₃) group. In a traditional 1D ¹H NMR spectrum, the signals for these six methylene groups compress into a highly congested window between 1.0 ppm and 3.0 ppm.
While1, it suffers from two critical points of failure for this molecule:
Multiplet Overlap: The overlapping multiplets of the butyl and valerate chains make it impossible to extract accurate coupling constants or assign specific protons to their respective carbon backbones.
Disconnected Quaternary Carbons: 1D ¹³C NMR identifies the presence of a ketone carbonyl (~198 ppm) and an ester carbonyl (~174 ppm), but it cannot definitively prove their connectivity to the aliphatic chains or the aromatic ring.
The following table synthesizes the quantitative and qualitative performance metrics of both methodologies when applied to methyl 5-(4-n-butylphenyl)-5-oxovalerate.
Analytical Metric
Traditional 1D NMR (¹H, ¹³C)
Advanced 2D NMR Suite (HSQC, HMBC, COSY)
Aliphatic Resolution
Poor (Severe multiplet overlap at 1.0–3.0 ppm)
Excellent (Resolved by ¹³C dispersion and phase editing)
Carbonyl Assignment
Ambiguous (Ketone vs. Ester unlinked to chains)
Definitive (Linked via ²J_CH and ³J_CH HMBC correlations)
Aromatic Substitution
Suggestive (AA'BB' pattern indicates para)
Confirmed (HMBC links butyl/valerate to specific ring carbons)
Time to Confirmation
Days (Requires chemical derivatization or assumption)
As an application scientist, selecting a pulse sequence is an exercise in applied quantum mechanics. We do not run 2D NMR simply to generate more data; we run it to exploit specific nuclear interactions that solve targeted structural problems.
Multiplicity-Edited HSQC: Resolving the Aliphatic Overlap
Standard HSQC correlates protons to their directly attached carbons (¹J_CH). However, we deploy Multiplicity-Edited HSQC because it introduces a critical phase-editing step during the 1/(2J_CH) delay.3, rendering them blue (negative), while -CH₃ and -CH- signals appear red (positive).
The Causality: By spreading the congested 1.0–3.0 ppm ¹H region across the much wider ¹³C chemical shift dimension (0–50 ppm) and color-coding by multiplicity, we instantly differentiate the six overlapping methylene groups from the terminal butyl methyl and the ester methoxy group.
HMBC: Anchoring the Quaternary Centers
HMBC (Heteronuclear Multiple Bond Correlation) is engineered to suppress one-bond couplings and4.
The Causality: The ketone carbonyl (~198 ppm) has no attached protons. HMBC bridges this gap. We observe a ³J_CH cross-peak from the aromatic ortho-protons (~7.9 ppm) to the ketone carbon, and a ²J_CH cross-peak from the valerate α-CH₂ (~2.9 ppm) to the same ketone carbon. This definitively proves that the valerate chain and the aromatic ring are connected via the ketone.5, confirming the structural framework without ambiguity.
Experimental Protocol: A Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this step-by-step methodology. This protocol is designed as a self-validating system—meaning the output of one experiment mathematically constrains and verifies the output of the next.
Preparation: Dissolve 30 mg of methyl 5-(4-n-butylphenyl)-5-oxovalerate in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Note: High concentration is vital to maximize the signal-to-noise ratio for the insensitive ¹³C nucleus during 2D acquisition.
1D Baselines: Acquire a standard ¹H spectrum (16 scans, 64k data points) and a ¹³C{¹H} spectrum (1024 scans). Process with zero-filling and a 0.3 Hz exponential line broadening for ¹H (1.0 Hz for ¹³C).
Phase 2: COSY & Multiplicity-Edited HSQC
3. COSY Setup: Acquire a gradient-selected COSY. This will map the adjacent protons within the butyl chain (α→β→γ→δ) and the valerate chain (α'→β'→γ').
4. HSQC Parameterization: Execute a phase-sensitive, multiplicity-edited HSQC. Set the ¹J_CH coupling constant delay to 145 Hz (an optimal average for aliphatic and aromatic bonds).
5. Validation Check: Overlay the 1D ¹H projection. Verify that the terminal -CH₃ (butyl) and -OCH₃ (ester) yield positive (red) cross-peaks, while all six intermediate chain -CH₂- groups yield negative (blue) cross-peaks.
Phase 3: HMBC Acquisition & Final Assembly
6. HMBC Optimization: Set the long-range coupling delay to 62.5 ms, optimizing for an average ⁿJ_CH of 8 Hz. This is the critical parameter for observing the 3-bond correlations to the carbonyls.
7. Data Assembly: Cross-reference the HMBC data with the HSQC assignments. Ensure that the α-CH₂ of the butyl chain shows a strong ³J_CH correlation to the substituted aromatic carbon, validating the para-substitution pattern identified in the 1D ¹H AA'BB' multiplet.
Workflow Visualization
The logical flow of this structural elucidation is mapped below. Notice how the parallel acquisition of COSY and HSQC feeds directly into the HMBC interpretation, creating a closed-loop validation system.
Figure 1: 2D NMR workflow for the structural elucidation of complex organic intermediates.
References
Magritek. "Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment." Magritek Resources.[Link]
Araya-Maturana, R., et al. "Use of Long-Range CH (nJ n>3) Heteronuclear Multiple Bond Connectivity in the Assignment of the 13C NMR Spectra of Complex Organic Molecules." Universidad de Chile. [Link]
Araya-Maturana, R., et al. "Use of long-range C-H (nJ n>3) heteronuclear multiple bond connectivity in the assignment of the 13C NMR spectra of complex organic molecules." Universidad Andrés Bello. [Link]
NIH / PMC. "The Evolving Landscape of NMR Structural Elucidation." National Institutes of Health. [Link]
RSC Publishing. "A framework for automated structure elucidation from routine NMR spectra." Royal Society of Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and Operational Protocol for Handling Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Executive Summary
Methyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS: 1283411-30-2) is a specialized aryl oxovalerate ester frequently utilized as a critical intermediate in drug development and advanced organic synthesis. While it offers unique synthetic utility, its physicochemical profile demands rigorous safety protocols. This guide provides drug development professionals and researchers with a self-validating, causality-driven framework for personal protective equipment (PPE) selection, handling methodologies, and disposal strategies.
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The structure of Methyl 5-(4-n-butylphenyl)-5-oxovalerate presents two distinct hazard modalities that dictate our operational approach:
High Lipophilicity (Dermal Penetration Risk): The presence of the 4-n-butylphenyl moiety significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can rapidly permeate standard, thin-mil latex or vinyl gloves. If a breach occurs, the lipophilic tail acts as a vehicle to transport the reactive core into the dermal layer, potentially causing systemic toxicity or severe localized dermatitis.
Ester/Ketone Reactivity (Mucous Membrane Irritation): The 5-oxovalerate (keto-ester) backbone can undergo hydrolysis or react with ambient moisture and oxidizing agents. Aerosolized micro-droplets or vapors generated during transfer can cause acute irritation to the respiratory tract and ocular mucosa.
Because of these properties, standard baseline laboratory PPE is insufficient. We must employ a barrier system designed specifically for lipophilic organic esters, adhering to the[1][2][3] for comprehensive hazard mitigation.
Quantitative PPE Matrix
The following table summarizes the required PPE, quantitative specifications, and the mechanistic justification for each selection.
PPE Category
Specification & Standard
Mechanistic Justification (Causality)
Primary Hand Protection
Heavy-duty Nitrile or Butyl Rubber (≥ 8 mil thickness)
Butyl rubber provides superior chemical resistance to lipophilic esters, preventing transdermal permeation. Standard 4-mil nitrile will degrade rapidly upon sustained contact.
Secondary Hand Protection
Standard Nitrile (4 mil) worn under primary gloves
Acts as a self-validating fail-safe. If the outer glove breaches, the inner glove provides a temporary barrier, allowing safe removal and replacement without skin exposure.
Ocular Protection
ANSI Z87.1+ rated indirect-vented chemical splash goggles
Protects against micro-droplet aerosolization during weighing/transfer. Indirect venting prevents vapor accumulation while blocking liquid ingress.
Body Protection
100% Cotton or Nomex Flame-Resistant (FR) Lab Coat
Organic esters are potentially combustible. Synthetic blends (polyester) can melt into the skin during a fire event; FR cotton provides a thermal and chemical barrier.
Respiratory Protection
Fume Hood (Face velocity: 80-120 fpm)
Primary engineering control. Respirators (N95/P100) are only required if handling outside a hood (strictly prohibited for this compound) or during a major spill cleanup.
Step-by-Step Operational Workflow
Safety is not just about equipment; it is about procedural integrity. According to [4][5][6][7][8], every handling step must be a self-validating system to ensure continuous protection.
Step 1: Pre-Operation Validation
Verify the chemical fume hood is operational. Check the digital monitor to ensure a face velocity between 80 and 120 feet per minute (fpm). Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering.
Don the PPE in the correct order: FR lab coat, safety goggles, inner nitrile gloves, and outer butyl rubber/heavy nitrile gloves. Pull the outer glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.
Step 2: Enclosed Weighing and Transfer
Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge can cause lipophilic powders or viscous liquids to repel and aerosolize, bypassing the sash barrier.
Using a clean, grounded stainless steel spatula or glass pipette, transfer the Methyl 5-(4-n-butylphenyl)-5-oxovalerate.
Immediately seal the source container. If the compound is viscous, wipe the threads of the container with a solvent-dampened (e.g., isopropanol) Kimwipe before capping to prevent the cap from seizing.
Step 3: Reaction Execution
Transfer the weighed compound into the reaction vessel.
If utilizing volatile organic solvents (e.g., DCM, EtOAc) as a reaction medium, ensure the vessel is equipped with a reflux condenser or is properly vented to a scrubber system.
Remove the outer gloves, inspect the inner gloves for any signs of chemical exposure (discoloration or swelling), and dispose of the outer gloves in the solid organic waste bin if contaminated.
Spill Response and Disposal Plan
The [9][10][11][12] emphasize the necessity of a pre-planned, causality-based spill response to prevent escalation.
Immediate Spill Response:
Isolate: Lower the fume hood sash completely. Alert nearby personnel to avoid the immediate area.
Absorb: Do NOT use paper towels, as they provide no vapor suppression and can act as a combustible fuel source. Cover the spill with a universal inert absorbent, such as vermiculite or diatomaceous earth. Causality: The high surface area of the inert silica matrix traps the lipophilic ester, suppressing vapor release and preventing spreading.
Neutralize & Collect: Once absorbed, sweep the material using a non-sparking brush and dustpan. Place the absorbed waste into a heavy-duty polyethylene bag or a dedicated solid waste container.
Decontaminate: Wash the spill surface with a mild soap and water solution, followed by an isopropanol wipe to break down and remove any residual lipophilic film.
Waste Segregation & Disposal:
Liquid Waste: Collect any unreacted chemical or reaction byproducts in a clearly labeled, compatible high-density polyethylene (HDPE) or glass carboy. Label as "Non-Halogenated Organic Waste - Toxic/Irritant."
Solid Waste: Dispose of contaminated gloves, Kimwipes, and weighing boats in a dedicated solid hazardous waste bin. Never mix with general municipal waste.
Operational Workflow Visualization
The following diagram maps the self-validating workflow from pre-operation setup through execution and disposal, including the critical spill response decision tree.
Caption: Operational workflow and spill response protocol for Methyl 5-(4-n-butylphenyl)-5-oxovalerate.
References
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." United States Department of Labor.[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]
American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety, 2016.[Link]